Coreximine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
483-45-4 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-8-19(24-2)16(21)6-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
InChI Key |
BWUQAWCUJMATJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O |
melting_point |
254-256°C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of Coreximine in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coreximine, a compound with demonstrated cytotoxic effects on various cancer cell lines, presents a compelling yet largely unexplored profile in the context of neuronal cells. While direct research into its mechanism of action within the nervous system is currently unavailable in the public domain, this technical guide synthesizes the existing data from oncological studies to extrapolate a potential, hypothetical mechanism in neurons. This document details this compound's known interactions with apoptotic pathways, provides structured quantitative data from cancer cell line studies, and proposes experimental protocols to investigate its effects in a neuronal context. The enclosed diagrams, generated using the DOT language, visualize the established signaling pathways in cancer cells and a proposed experimental workflow for future neurological research.
Introduction: The this compound Knowledge Gap in Neuroscience
To date, scientific literature on the direct mechanism of action of this compound in neuronal cells is not available. The primary body of research has focused on its efficacy as an anti-cancer agent. These studies have revealed that this compound induces apoptosis in cancer cells through the mitochondrial pathway, notably by inhibiting the anti-apoptotic protein Bcl-2.[1] This guide will first detail the established mechanism of this compound in cancer cells and then leverage this understanding to propose a hypothetical framework for its potential action in neurons, a critical step for initiating novel research in neuropharmacology.
Established Mechanism of Action in Non-Neuronal (Cancer) Cells
This compound's primary characterized mechanism of action is the induction of apoptosis in cancer cells. This process is mediated through the intrinsic, or mitochondrial, pathway of programmed cell death.
Key Events:
-
Inhibition of Anti-Apoptotic Proteins: this compound has been shown to block the function of Bcl-2, an anti-apoptotic protein.[1] Bcl-2 proteins are crucial for maintaining the integrity of the mitochondrial outer membrane.
-
Mitochondrial Membrane Depolarization: By inhibiting Bcl-2, this compound leads to a decrease in the mitochondrial membrane potential.[1]
-
Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[1]
-
Execution of Apoptosis: Activated caspase-9 then activates executioner caspases, which carry out the systematic dismantling of the cell, leading to apoptosis.
Quantitative Data from Cancer Cell Line Studies
The following table summarizes the cytotoxic effects of this compound derivatives on the PC-3 cancer cell line.
| Compound | IC50 (µM) against PC-3 Cells |
| 2c | 0.2 |
| 2d | 0.3 |
| 4c | 0.2 |
| 4d | 0.3 |
Table 1: Cytotoxicity of this compound derivatives (2c, 2d, 4c, 4d) against the PC-3 cancer cell line, as determined by in vitro studies.[1] The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
Visualizing the Apoptotic Pathway in Cancer Cells
The following diagram illustrates the signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: this compound-induced apoptotic pathway in cancer cells.
Hypothetical Mechanism of Action in Neuronal Cells
Extrapolating from its effects on cancer cells, a plausible, yet unproven, hypothesis for this compound's action in neuronal cells revolves around the modulation of apoptosis. Neuronal apoptosis is a critical process in both development and neurodegenerative diseases.
Potential Scenarios:
-
Pro-apoptotic Effects: In pathological conditions characterized by unwanted cell proliferation in the nervous system (e.g., glioblastoma), this compound could potentially induce apoptosis in these cells through the same Bcl-2 inhibitory mechanism observed in other cancers.
-
Neurotoxic Effects: Conversely, if this compound indiscriminately inhibits Bcl-2 in healthy neurons, it could trigger unwanted neuronal apoptosis, leading to neurotoxicity. Bcl-2 is known to be crucial for neuronal survival.
-
Modulation of Neuronal Signaling: Beyond apoptosis, the components of the Bcl-2 family have been implicated in other neuronal functions, including synaptic plasticity. This compound's interaction with these proteins could have unforeseen consequences on neuronal signaling.
Proposed Experimental Protocols for Neuronal Cell Studies
To investigate the mechanism of action of this compound in neuronal cells, the following experimental workflow is proposed.
Cell Culture
-
Primary Neuronal Cultures: Isolate and culture primary neurons from embryonic rodent hippocampus or cortex.
-
Neuronal Cell Lines: Utilize well-characterized neuronal cell lines such as SH-SY5Y or PC12 for initial screening.
Cytotoxicity and Apoptosis Assays
-
MTT/XTT Assay: To determine the dose-dependent effect of this compound on neuronal viability.
-
Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.
-
Caspase Activity Assays: To measure the activity of key caspases (e.g., Caspase-3, Caspase-9) using colorimetric or fluorometric substrates.
-
Mitochondrial Membrane Potential Assay: To assess changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.
Western Blot Analysis
-
To probe for the expression levels of key proteins in the apoptotic pathway, including Bcl-2, Bax, cleaved Caspase-3, and Cytochrome c in both the cytosolic and mitochondrial fractions.
Electrophysiology
-
Patch-Clamp Recordings: To investigate the effects of this compound on neuronal excitability, synaptic transmission, and ion channel function in primary neuronal cultures.
Visualizing the Proposed Experimental Workflow
The following diagram outlines a logical workflow for investigating the effects of this compound on neuronal cells.
Caption: Proposed experimental workflow for this compound studies.
Future Research Directions
The study of this compound in neuronal cells is a nascent field with significant potential. Key future research directions include:
-
In vivo studies: Investigating the effects of this compound in animal models of neurodegenerative diseases or brain tumors.
-
Target identification: Unbiased screening approaches to identify the direct molecular targets of this compound in neurons.
-
Structure-activity relationship studies: To synthesize and test this compound analogs with improved neuronal specificity and reduced toxicity.
-
Blood-brain barrier permeability: Assessing the ability of this compound to cross the blood-brain barrier, a critical factor for its potential as a CNS therapeutic.
Conclusion
While the current understanding of this compound's mechanism of action is limited to cancer cell biology, the established pathways provide a solid foundation for hypothesizing its potential roles in neuronal function and pathology. The experimental protocols and research directions outlined in this guide offer a roadmap for elucidating the enigmatic nature of this compound in the nervous system. Such research is imperative to unlock any potential therapeutic applications or to understand the possible neurotoxicological risks associated with this compound.
References
The Biosynthetic Pathway of Coreximine: A Technical Guide for Researchers
Abstract
Introduction to Coreximine and Protoberberine Alkaloids
This compound belongs to the protoberberine class of isoquinoline alkaloids, a diverse group of plant secondary metabolites with a characteristic tetracyclic ring system.[1] Protoberberine alkaloids are biosynthesized from the amino acid L-tyrosine via a series of complex enzymatic reactions. The pathway involves key intermediates such as (S)-norcoclaurine, (S)-reticuline, and the central precursor to most protoberberines, (S)-scoulerine.[2][3] From (S)-scoulerine, a series of downstream modifications, primarily O-methylations and hydroxylations catalyzed by O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in this alkaloid family, including the formation of this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the protoberberine scaffold from L-tyrosine to yield (S)-scoulerine, and the subsequent specific modifications of the scoulerine backbone to produce this compound.
Formation of the Protoberberine Precursor, (S)-Scoulerine
The initial steps of the pathway, leading to the formation of (S)-scoulerine, are well-established in the biosynthesis of many protoberberine alkaloids.
-
Step 1: L-Tyrosine to Dopamine and 4-Hydroxyphenylacetaldehyde. The pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde. This involves enzymes such as tyrosine hydroxylase and DOPA decarboxylase.
-
Step 2: Formation of (S)-Norcoclaurine. Dopamine and 4-hydroxyphenylacetaldehyde are condensed by (S)-norcoclaurine synthase (NCS) to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.
-
Step 3: Conversion to (S)-Reticuline. A series of enzymatic reactions involving a 6-O-methyltransferase (6OMT), a coclaurine N-methyltransferase (CNMT), a P450 hydroxylase (CYP80B), and a 4'-O-methyltransferase (4'OMT) convert (S)-norcoclaurine to the pivotal intermediate, (S)-reticuline.
-
Step 4: Formation of (S)-Scoulerine. The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic protoberberine scaffold of (S)-scoulerine.[3] This is a critical branch point in protoberberine biosynthesis.
Post-Scoulerine Modifications to Yield this compound
The specific enzymatic steps leading from (S)-scoulerine to this compound involve a series of O-methylations. While the exact enzymes have not been fully characterized in all this compound-producing species, the pathway is inferred from the structure of this compound and knowledge of related biosynthetic pathways.
-
Step 5: 9-O-Methylation of (S)-Scoulerine. The first modification of the scoulerine backbone is the methylation of the hydroxyl group at the C-9 position, catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT), to produce (S)-tetrahydrocolumbamine.[4]
-
Step 6: Further O-Methylation to (S)-Tetrahydropalmatine. (S)-tetrahydrocolumbamine is then methylated at the C-2 hydroxyl group by a specific O-methyltransferase to yield (S)-tetrahydropalmatine.
-
Step 7: Hydroxylation and Final O-Methylation to this compound. The final steps to this compound are proposed to involve a hydroxylation reaction at the C-11 position of (S)-tetrahydropalmatine, likely catalyzed by a cytochrome P450 monooxygenase, followed by a final O-methylation at the newly introduced hydroxyl group. The precise order and enzymes for these final steps are a subject for further research.
Key Enzyme Families in this compound Biosynthesis
-
O-Methyltransferases (OMTs): These enzymes play a crucial role in the diversification of protoberberine alkaloids by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid scaffold.[5][6]
-
Cytochrome P450 Monooxygenases (CYPs): This large family of heme-containing enzymes is responsible for a wide range of oxidative reactions, including hydroxylations and the formation of methylenedioxy bridges, which are common modifications in protoberberine alkaloids.[7]
-
Berberine Bridge Enzyme (BBE) and BBE-like (BBEL) enzymes: BBE is the key enzyme that forms the protoberberine core. In some species, tandemly duplicated BBE-like genes are involved in further modifications of the protoberberine skeleton.[8]
Data Presentation
While specific quantitative data for the this compound biosynthetic pathway is scarce, the following table outlines the type of data that would be collected to fully characterize this pathway.
| Enzyme | Substrate | Product | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| (S)-scoulerine 9-O-methyltransferase (SOMT) | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Tetrahydrocolumbamine O-methyltransferase | (S)-Tetrahydrocolumbamine | (S)-Tetrahydropalmatine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Tetrahydropalmatine 11-hydroxylase (CYP) | (S)-Tetrahydropalmatine | 11-hydroxy-(S)-tetrahydropalmatine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 11-hydroxy-(S)-tetrahydropalmatine OMT | 11-hydroxy-(S)-tetrahydropalmatine | This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Enzyme Assays
Objective: To determine the activity and kinetic parameters of a specific enzyme in the pathway.
Protocol:
-
Enzyme Source: Recombinantly express and purify the candidate enzyme (e.g., an OMT or CYP) from a heterologous system like E. coli or yeast.
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the substrate (e.g., (S)-scoulerine), and any necessary co-factors (e.g., S-adenosyl-L-methionine for OMTs, NADPH for CYPs).
-
Incubation: Incubate the reaction mixture at the optimal temperature and for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
-
Product Analysis: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.
-
Kinetic Analysis: Vary the substrate concentration to determine K_m and k_cat values by fitting the data to the Michaelis-Menten equation.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into the final product, confirming the pathway intermediates.
Protocol:
-
Precursor Administration: Feed a labeled precursor (e.g., ¹³C- or ¹⁴C-labeled L-tyrosine) to the plant or cell culture that produces this compound.
-
Incubation: Allow the plant or cell culture to metabolize the labeled precursor for a defined period.
-
Metabolite Extraction: Harvest the tissue and perform a comprehensive extraction of alkaloids.
-
Analysis: Analyze the extracted alkaloids using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation and position of the isotopic label in the intermediates and the final product, this compound.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound from L-tyrosine.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for the characterization of biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound represents a fascinating example of the metabolic diversification of protoberberine alkaloids in plants. While the general framework of the pathway is understood, further research is required to definitively identify and characterize the specific O-methyltransferases and cytochrome P450 enzymes involved in the later stages of its formation. The elucidation of these enzymatic steps will not only deepen our understanding of plant secondary metabolism but also provide valuable biocatalytic tools for the sustainable production of this compound and other valuable alkaloids. Future work should focus on the functional genomics of this compound-producing plants to identify candidate genes, followed by their biochemical characterization using the experimental approaches outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactivities of berberine metabolites after transformation through CYP450 isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 8. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PMC [pmc.ncbi.nlm.nih.gov]
Coreximine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coreximine is a protoberberine alkaloid that has garnered interest for its potential therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological mechanisms of this compound. It includes detailed, albeit generalized, experimental protocols for its isolation and characterization based on established methods for related compounds, in the absence of a publicly available detailed protocol for this compound itself. This document also presents a visualization of its apoptotic signaling pathway and summarizes the available quantitative data to serve as a resource for researchers in natural product chemistry and drug discovery.
Discovery and Chemical Profile
This compound was first reported in 1950 by R.H.F. Manske in the journal Journal of the American Chemical Society. It belongs to the class of protoberberine alkaloids, which are characterized by a tetracyclic ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | [1] |
| Molecular Weight | 327.37 g/mol | [1] |
| IUPAC Name | (13aS)-3,10-dimethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizin-2,11-diol | N/A |
| CAS Number | 483-45-4 | N/A |
| Class | Protoberberine Alkaloid | [2] |
Natural Sources
This compound has been identified in a variety of plant species, predominantly within the Annonaceae family. The leaves, bark, and roots of these plants are often the primary sources for the isolation of this alkaloid.
Table 2: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Annona muricata (Soursop) | Annonaceae | Leaves, Stems, Bark, Roots |
| Annona cherimolia (Cherimoya) | Annonaceae | Roots, Bark, Leaves, Seeds |
| Asimina triloba (Paw Paw) | Annonaceae | Bark, Seeds |
| Guatteria ouregou | Annonaceae | Not Specified |
| Guatteriopsis friesiana | Annonaceae | Not Specified |
| Phoebe formosana | Lauraceae | Not Specified |
| Chasmanthera dependens | Menispermaceae | Not Specified |
Experimental Protocols
General Protocol for Bio-Guided Isolation of this compound
This protocol is a representative example and may require optimization depending on the specific plant source.
Objective: To isolate and purify this compound from a plant source using a bio-assay guided fractionation approach.
Materials:
-
Dried and powdered plant material (e.g., Annona muricata leaves)
-
Solvents: Methanol, n-hexane, ethyl acetate, chloroform, isopropanol
-
Acids and bases: Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH)
-
Chromatography media: Silica gel (for column chromatography), C18 stationary phase (for HPLC)
-
Reagents for bioassays (e.g., cell lines for cytotoxicity assays)
-
Standard analytical equipment: Rotary evaporator, chromatography columns, HPLC system with UV detector, NMR spectrometer, Mass spectrometer.
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
Collect and concentrate each fraction separately.
-
-
Bio-Assay Guided Fractionation:
-
Screen each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line).
-
Select the most active fraction (typically the chloroform or ethyl acetate fraction for alkaloids) for further separation.
-
-
Column Chromatography:
-
Subject the active fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity.
-
Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions from column chromatography using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Use a mobile phase gradient, for example, of acetonitrile and water with a small percentage of formic acid to improve peak shape.
-
Collect the peaks corresponding to the compound of interest based on retention time and UV absorbance.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound as this compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
-
General Protocol for Quantification of this compound by HPLC
Objective: To quantify the amount of this compound in a plant extract.
Materials:
-
Purified this compound standard
-
Plant extract
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dissolve a known weight of the plant extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase suitable for alkaloid separation (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
-
Quantification:
-
Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biological Activity and Signaling Pathway
This compound has been reported to exhibit anticancer activity, primarily through the induction of apoptosis. The mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
Quantitative Data
Specific quantitative data for the yield of this compound from its natural sources is not widely reported in the available literature. However, data for closely related protoberberine alkaloids isolated from similar plant families can provide an estimation of expected yields.
Table 3: Yield of Protoberberine Alkaloids from Annonaceae Species
| Compound | Plant Source | Plant Part | Yield (% w/w) | Reference |
| Corytenchine | Annona cherimolia | Roots | 0.0025 | [2] |
| Isothis compound | Annona cherimolia | Roots | 0.0017 | [2] |
| This compound | Data Not Available | N/A | N/A | N/A |
Conclusion
This compound is a promising natural product with demonstrated anticancer potential. This guide provides a foundational understanding of its discovery, sources, and biological activity. Further research is warranted to fully elucidate its therapeutic potential, including the development of standardized isolation and quantification methods, and a more detailed investigation of its molecular targets and signaling pathways. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the study of this intriguing alkaloid.
References
Coreximine: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreximine is an isoquinoline alkaloid identified in various plant species, notably within the Annona genus, including Annona muricata (soursop).[1][2][3] Emerging research has highlighted its potential as a bioactive compound, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anticancer properties. It details the experimental protocols for screening its activity and visualizes the key signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.
Quantitative Data Summary
The biological activity of this compound has been primarily investigated in the context of its anticancer effects. The following table summarizes the key quantitative findings from in silico and in vitro studies.
| Biological Activity | Assay/Model | Target | Key Findings | Reference |
| Anticancer | Molecular Docking | Mcl-1 (Myeloid cell leukemia 1) | Binds to the hydrophobic pocket of the anti-apoptotic protein Mcl-1. | [4] |
| Apoptosis Induction | Flow Cytometry (JC-1 assay) on PC-3 cells | Mitochondrial Membrane Potential | Dose-dependent decrease in mitochondrial membrane potential. | [4] |
| Apoptosis Induction | ELISA on PC-3 cells | Caspase-9, Bcl-2 | Activation of initiator caspase-9 and blockage of the anti-apoptotic Bcl-2 protein. | [4] |
| Cytotoxicity | Not explicitly reported for isolated this compound. However, aqueous extracts of A. muricata containing this compound show cytotoxicity against HeLa cells. | HeLa cancer cells | Concentration-dependent cytotoxicity. | [5] |
| Neurotoxicity | Not quantitatively detailed in the provided results. | - | Listed as a potential biological activity. | [6] |
Signaling Pathways
This compound's primary mechanism of anticancer action appears to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This is initiated by its interaction with members of the Bcl-2 family of proteins.
This compound-Induced Apoptosis Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death. This compound inhibits the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. This inhibition disrupts the sequestration of pro-apoptotic proteins like Bak and Bax, allowing them to oligomerize on the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound, based on established protocols for similar natural products.[4][5]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effect of this compound on a cancer cell line (e.g., PC-3 or HeLa).
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This assay uses the cationic dye JC-1 to assess mitochondrial health, a key indicator of intrinsic apoptosis.
Methodology:
-
Cell Treatment: Seed and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect the cells by centrifugation.
-
JC-1 Staining: Resuspend the cell pellet in complete medium containing JC-1 dye (final concentration 1-5 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the cells and wash twice with PBS to remove excess dye.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm).
-
In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).
-
A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.
-
Quantification of Caspase Activity
This protocol uses an ELISA-based method to measure the activity of key caspases, such as caspase-9 (initiator) and caspase-3 (effector).
Methodology:
-
Cell Lysis: Treat cells with this compound, harvest them, and lyse the cells using the lysis buffer provided in a commercial caspase activity assay kit.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
ELISA Assay: Add an equal amount of protein from each sample to a microplate pre-coated with a substrate specific for the caspase of interest (e.g., a peptide substrate for caspase-9).
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow the caspase to cleave the substrate.
-
Detection: Add the detection antibody and substrate solution as per the kit protocol.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to the vehicle control. An increase in absorbance indicates higher caspase activity.
Conclusion
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis via the mitochondrial pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic screening and characterization of its biological activities. Further investigation into the specific molecular interactions and broader signaling effects of pure this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Pharmacological Activities of Soursop (Annona muricata Lin.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Properties and Therapeutic Applications of Annona muricata: A Comprehensive Review – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. Anti-Infective and Anti-Cancer Properties of the Annona Species: Their Ethnomedicinal Uses, Alkaloid Diversity, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Annona muricata: Comprehensive Review on the Ethnomedicinal, Phytochemistry, and Pharmacological Aspects Focusing on Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Coreximine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreximine, a tetrahydroprotoberberine alkaloid found in plants of the Annona genus, notably Annona muricata L. and Annona cherimolia, has garnered significant interest within the scientific community. Its potential as a cytotoxic agent, particularly its role in inducing apoptosis, positions it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its analogs, detailing the spectroscopic techniques employed, experimental methodologies, and the current understanding of its biological signaling pathways.
Structural Elucidation of this compound
The definitive structure of this compound was established through a combination of spectroscopic analysis and total synthesis. The IUPAC name for this compound is (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol, with the molecular formula C₁₉H₂₁NO₄.[1]
Spectroscopic Data
The structural framework of this compound has been pieced together using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for this compound
| Technique | Data Type | Observed Values/Characteristics | Interpretation |
| ¹H NMR | Chemical Shift (δ) | Specific proton resonances and their coupling patterns. | Provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. |
| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the carbon skeleton. | Reveals the number and types of carbon atoms (e.g., aromatic, aliphatic, methoxy). |
| Mass Spec. | Molecular Ion Peak | m/z value corresponding to the molecular weight. | Confirms the molecular formula and provides information on fragmentation patterns. |
| IR | Absorption Bands | Characteristic frequencies for functional groups. | Indicates the presence of hydroxyl (-OH), methoxy (-OCH₃), and aromatic C-H bonds. |
Note: Specific, publicly available tabulated NMR data for this compound is limited. Researchers are encouraged to consult primary literature for detailed spectral assignments.
Total Synthesis
The total synthesis of (±)-coreximine, first reported by T. Kametani and M. Ihara, provided unequivocal proof of its structure. The synthetic route also paved the way for the creation of various analogs for structure-activity relationship (SAR) studies.
This compound Analogs
The synthesis of this compound analogs is crucial for understanding the pharmacophore and optimizing the biological activity. Analogs are typically designed by modifying the substitution pattern on the aromatic rings or altering the stereochemistry of the chiral centers.
Table 2: Spectroscopic Data for Representative this compound Analogs
| Analog | Modification | ¹H NMR Data Highlights | ¹³C NMR Data Highlights | Mass Spec. (m/z) |
| Isothis compound | Stereoisomer | Variations in chemical shifts of protons near the chiral centers. | Corresponding shifts in carbon signals adjacent to stereocenters. | Consistent with this compound. |
| O-Substituted Analogs | Alkylation/Acylation of hydroxyl groups | Disappearance of hydroxyl proton signals; appearance of new signals corresponding to the added group. | Shifts in the resonances of the attached aromatic carbons. | Increased molecular weight. |
| Demethylated Analogs | Removal of methoxy groups | Disappearance of methoxy proton signals. | Upfield shift of the corresponding aromatic carbon signals. | Decreased molecular weight. |
This table presents expected trends in spectroscopic data for this compound analogs. Specific data should be referenced from relevant synthetic chemistry literature.
Experimental Protocols
Isolation of this compound from Annona muricata**
A general workflow for the isolation of alkaloids like this compound from plant material is outlined below.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., leaves, bark) is macerated with a polar solvent like methanol to extract a wide range of compounds.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl), washed with an organic solvent, and then the aqueous layer is basified (e.g., with NH₄OH) to precipitate the alkaloids, which are then extracted into an organic solvent.
-
Chromatographic Purification: The crude alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
General Procedure for Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of proton and carbon signals.
Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film, to identify characteristic functional group vibrations.
Biological Activity and Signaling Pathway
This compound has been shown to exhibit cytotoxic effects, and recent studies suggest its mechanism of action involves the induction of apoptosis. A key molecular target identified is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.
Mechanism of Action:
In healthy cells, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). It is hypothesized that this compound binds to and inhibits Mcl-1. This inhibition releases Bak and Bax, which can then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, ultimately resulting in programmed cell death, or apoptosis.
Conclusion
The structural elucidation of this compound, facilitated by advanced spectroscopic techniques and confirmed by total synthesis, has laid the groundwork for the exploration of its therapeutic potential. The ability to synthesize this compound and its analogs opens avenues for detailed structure-activity relationship studies aimed at developing more potent and selective anticancer agents. Further research into the intricacies of its interaction with the Mcl-1 signaling pathway will be pivotal in advancing our understanding of its mechanism of action and its potential clinical applications.
References
coreximine CAS number 483-45-4
An In-depth Technical Guide to Corymine (CAS No. 483-45-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Corymine (erroneously referred to as Coreximine), an alkaloid with the CAS number 483-45-4. The document details its chemical properties, synthesis, and known biological activities, with a focus on its mechanisms of action as a neurotransmitter receptor antagonist and a potential enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidation of key technical information, including experimental protocols and quantitative data, to support further investigation and development of this compound.
Chemical and Physical Properties
Corymine is a naturally occurring alkaloid belonging to the akuammiline family of monoterpene indole alkaloids.[1] It is characterized by a complex pentacyclic structure.
| Property | Value | Source(s) |
| CAS Number | 483-45-4 | [2][3][4][5] |
| Molecular Formula | C₁₉H₂₁NO₄ | [2][3][4] |
| Molecular Weight | 327.37 g/mol | [2][3] |
| Synonyms | (S)-(+)-Coreximine, 13aα-Berbine-2,11-diol, 3,10-dimethoxy- | [2][5] |
| Melting Point | 253-256 °C | [4] |
| Water Solubility | 412.2 mg/L @ 25 °C (estimated) | [4] |
| Storage Conditions | Refrigerator, <-15°C | [3][4] |
Synthesis
The total synthesis of Corymine has been accomplished and reported in the scientific literature. Due to its complex, sterically hindered pentacyclic framework, its synthesis is a significant challenge.[6]
Two notable synthetic routes are:
-
Enantioselective Total Synthesis: A method starting from commercially available N-nosyltryptamine achieves the synthesis of (+)-corymine in 11 steps with an overall yield of 3.6%.[6] Key steps in this synthesis include a copper-catalyzed enantioselective addition to create a key stereocenter, an intramolecular nucleophilic addition to form the cyclohexyl and pyrrolidinyl rings, and a nickel-catalyzed cyclization for the azepanyl ring.[6]
-
Racemic Total Synthesis: The first total synthesis of (±)-corymine was achieved in 21 steps with an overall yield of 3.4%, starting from N-protected tryptamine.[7]
A generalized workflow for the enantioselective total synthesis is depicted below.
Biological Activities and Mechanisms of Action
Corymine exhibits a range of biological activities, with its most well-characterized effects being on the central nervous system.
Glycine and GABA Receptor Antagonism
Corymine is a potent antagonist of the glycine receptor and also exhibits inhibitory effects on the GABA-A receptor.
This protocol describes the method used to characterize the effects of Corymine on glycine and GABA receptors expressed in Xenopus oocytes.
-
Oocyte Preparation:
-
Oocytes are surgically removed from adult female Xenopus laevis frogs.
-
The oocytes are treated with collagenase to remove the follicular layer.
-
Healthy, mature oocytes are selected for injection.
-
-
Receptor Expression:
-
RNA is extracted from rat brain and spinal cord.
-
The extracted RNA, containing the mRNA for GABA and glycine receptors, is injected into the prepared oocytes.
-
The oocytes are incubated for 2-4 days to allow for the expression of the receptors on the oocyte membrane.
-
-
Electrophysiological Recording:
-
A two-electrode voltage-clamp apparatus is used to measure the ion currents across the oocyte membrane.
-
The oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Glycine or GABA is applied to the oocyte to elicit a baseline current response.
-
Corymine, at various concentrations, is co-applied with the agonist (glycine or GABA).
-
The resulting changes in the ion current are recorded and analyzed. The peak current amplitude is measured to determine the extent of inhibition.
-
| Agonist | Corymine Concentration (µM) | Effect |
| Glycine | 10.8 | ED₅₀ for inhibition of glycine response |
| Glycine | 1 - 100 | Dose-dependent reduction of up to 80% in glycine-induced current |
| GABA | 1 - 100 | Partial reduction of 20-30% in GABA-induced current |
Both glycine and GABA-A receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission. Upon binding of their respective agonists, the channels open, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential. Corymine acts as a non-competitive antagonist, meaning it binds to a site on the receptor different from the agonist binding site, thereby inhibiting the channel's function and blocking this inhibitory signal.
Dopamine β-Hydroxylase Inhibition
Corymine is reported to be a potent inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine.[2][3] It is suggested to have a greater affinity for the active site of the enzyme compared to other drugs in its class.[2]
-
Enzyme and Substrate Preparation:
-
Purified dopamine β-hydroxylase is obtained.
-
A solution of the substrate, dopamine, and the cofactor, ascorbate, is prepared in a suitable buffer.
-
-
Inhibition Assay:
-
The enzyme is pre-incubated with various concentrations of the inhibitor (Corymine).
-
The reaction is initiated by the addition of the substrate and cofactor solution.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Quantification of Product:
-
The reaction is stopped, typically by the addition of an acid or a chelating agent.
-
The amount of norepinephrine produced is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
The rate of norepinephrine formation is calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.
-
Specific quantitative data, such as an IC₅₀ value for Corymine's inhibition of dopamine β-hydroxylase, is not available in the reviewed literature.
Dopamine β-hydroxylase is a key enzyme in the catecholamine synthesis pathway. By inhibiting this enzyme, Corymine would reduce the production of norepinephrine from dopamine. This would lead to a decrease in noradrenergic signaling and a potential increase in dopaminergic signaling.
Anticancer Activity
Corymine has demonstrated anticancer activity against the human monocytic leukemia cell line, THP-1, in in vitro studies.[2][3]
While a specific protocol for Corymine's effect on THP-1 cells is not detailed in the available literature, a standard cell viability assay, such as the MTT or MTS assay, would be employed.
-
Cell Culture:
-
THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Drug Treatment:
-
Cells are seeded into 96-well plates at a predetermined density.
-
A serial dilution of Corymine is prepared and added to the wells.
-
Control wells with untreated cells and vehicle-treated cells are included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay):
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC₅₀ value, the concentration of the drug that causes a 50% reduction in cell viability, is determined.
-
Specific quantitative data, such as an IC₅₀ value for Corymine's effect on THP-1 cells, is not available in the reviewed literature.
Neurotoxicity
Corymine has been shown to induce neuronal death in short-term exposure experiments.[2][3]
A definitive protocol for assessing Corymine-induced neuronal death has not been found. A general approach would involve:
-
Neuronal Cell Culture:
-
Primary neurons or a neuronal cell line are cultured under appropriate conditions.
-
-
Treatment with Corymine:
-
The cultured neurons are exposed to various concentrations of Corymine for a set duration.
-
-
Assessment of Cell Death:
-
Multiple methods can be used to quantify cell death:
-
Dye Exclusion Assays: Using dyes like trypan blue or propidium iodide that can only enter cells with compromised membranes (i.e., dead cells).
-
Lactate Dehydrogenase (LDH) Assay: Measuring the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.
-
Apoptosis Assays: Detecting markers of apoptosis, such as caspase activation or DNA fragmentation (e.g., TUNEL assay).
-
-
-
Data Analysis:
-
The percentage of dead cells or the level of the measured marker is quantified for each Corymine concentration.
-
An EC₅₀ or LC₅₀ value (the concentration that causes 50% of the maximal effect or is lethal to 50% of the cells) can be calculated.
-
Specific quantitative data on Corymine-induced neuronal death is not available in the reviewed literature.
Summary and Future Directions
Corymine is a complex alkaloid with significant and diverse biological activities. Its most well-documented effects are as a potent non-competitive antagonist of the glycine receptor and a weaker antagonist of the GABA-A receptor. This activity provides a clear mechanism for its effects on the central nervous system. Additionally, preliminary evidence suggests its potential as a dopamine β-hydroxylase inhibitor, an anticancer agent, and a neurotoxin.
For drug development professionals and researchers, Corymine presents several avenues for further investigation:
-
Structure-Activity Relationship Studies: To optimize its potency and selectivity for its various targets.
-
In-depth Mechanistic Studies: To fully elucidate the molecular interactions with its target receptors and enzymes.
-
Pharmacokinetic and Pharmacodynamic Profiling: To understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationships in vivo.
-
Therapeutic Potential: To explore its potential for development as a therapeutic agent, for example, as a pharmacological tool to study the nervous system or as a lead compound for the development of novel drugs.
The detailed experimental protocol and quantitative data on its interaction with inhibitory neurotransmitter receptors provide a solid foundation for further research into this promising and complex natural product.
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on publicly available research. The information provided should not be considered as medical advice. The handling and use of Corymine should only be conducted by qualified professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.
References
- 1. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
Coreximine (C19H21NO4): A Technical Overview of its Molecular Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreximine is a naturally occurring protoberberine alkaloid with the molecular formula C19H21NO4.[1] Found in various plant species, notably within the Annonaceae family such as Annona muricata (soursop), this compound has garnered interest within the scientific community for its potential biological activities.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, including its molecular structure, physicochemical properties, and known biological effects, with a focus on its potential as a therapeutic agent.
Molecular Structure and Properties
This compound possesses a tetracyclic isoquinoline alkaloid core structure. Its systematic IUPAC name is (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol.[1] The molecular structure of this compound has been elucidated through various spectroscopic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H21NO4 | [1] |
| Molecular Weight | 327.37 g/mol | [5] |
| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol | [1] |
| CAS Number | 483-45-4 | [1] |
| Appearance | Likely a powder | Inferred |
| Solubility | Likely soluble in organic solvents | [5] |
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and protons of the tetracyclic core. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and aliphatic carbons of the isoquinoline skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 327.37, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), C-O (ether), C=C (aromatic), and C-N functional groups. |
Experimental Protocols
Due to the limited availability of detailed, published protocols specifically for this compound, the following methodologies are based on established procedures for the isolation and synthesis of protoberberine alkaloids.
Isolation of this compound from Annona muricata
The following is a generalized protocol for the isolation of alkaloids from plant material, which can be adapted for this compound.
Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: The leaves or bark of Annona muricata are collected, dried at room temperature, and ground into a fine powder.
-
Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) to extract the alkaloids.
-
Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloidal fraction from other constituents. This typically involves dissolving the extract in an acidic solution (e.g., 5% HCl), followed by basification (e.g., with NaOH to pH 9-10) and extraction with an organic solvent like chloroform or ethyl acetate.
-
Chromatographic Separation: The alkaloid-rich fraction is then subjected to column chromatography on silica gel or alumina, using a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.
-
Purification and Characterization: Fractions containing this compound are further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC). The structure of the purified compound is then confirmed using spectroscopic methods (NMR, MS, and IR).
Synthesis of the Protoberberine Scaffold
The chemical synthesis of protoberberine alkaloids like this compound is a complex multi-step process. Modern synthetic strategies often involve the construction of the isoquinoline core followed by cyclization to form the tetracyclic system. One such approach is the palladium-catalyzed enolate arylation.[5]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for protoberberine alkaloid synthesis.
General Protocol Outline:
-
Preparation of Precursors: Synthesis of appropriately substituted aryl bromides and ketones that will form the different rings of the protoberberine skeleton.[5]
-
Palladium-Catalyzed Coupling: The aryl bromide and ketone are coupled using a palladium catalyst and a suitable base to form the isoquinoline precursor.[5]
-
Aromatization and Cyclization: The intermediate is then treated to induce aromatization of the isoquinoline ring and subsequent cyclization to form the final tetracyclic protoberberine core.[5]
-
Functional Group Modification: Final steps may involve the modification of functional groups to yield the desired natural product, this compound.
Biological Activities and Mechanism of Action
This compound has been reported to exhibit several biological activities, with a primary focus on its potential anticancer and neurotoxic effects.
Anticancer Activity
While specific IC50 values for pure this compound are not extensively documented in publicly available literature, studies on extracts of Annona muricata containing this compound and related alkaloids have shown cytotoxic effects against various cancer cell lines.[4] Molecular docking studies have been employed to predict the binding affinity of this compound to cancer-related protein targets.
Table 3: Predicted Binding Affinities of this compound to Cancer-Related Proteins (from Molecular Docking Studies)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Putative Effect | Source |
| Human MUC16 SEA5 Domain (7SA9) | -5.20 to -7.40 | Inhibition of cancer cell adhesion/metastasis | Inferred from studies on Annona muricata compounds |
| Mouse Double Minute 2 (4ZFI) | -4.90 | Inhibition of p53 degradation | Inferred from studies on Annona muricata compounds |
Proposed Anticancer Mechanism of Action
Based on molecular docking studies of compounds from Annona muricata, a plausible mechanism of action for this compound involves its interaction with key proteins in cancer signaling pathways.
Caption: Proposed mechanism of this compound-induced apoptosis.
This proposed pathway suggests that this compound may inhibit MDM2, a protein that targets the tumor suppressor p53 for degradation. By inhibiting MDM2, this compound could lead to the stabilization and accumulation of p53, which in turn can activate apoptosis and cell cycle arrest in cancer cells.
Neurotoxicity
Some studies have indicated that this compound may possess neurotoxic properties.[3] The precise mechanisms underlying this neurotoxicity are not well-elucidated but may be a consideration in its development as a therapeutic agent. The mechanism of neurotoxicity for many alkaloids involves interference with neurotransmitter receptors or ion channels. For instance, some alkaloids are known to be competitive inhibitors of postsynaptic glycine receptors.[6] Further research is required to determine the specific molecular targets and pathways involved in this compound-induced neurotoxicity.
Conclusion
This compound is a protoberberine alkaloid with a well-defined chemical structure and the potential for significant biological activity. While preliminary studies and in silico models suggest promising anticancer properties, further in-depth research is necessary to fully characterize its pharmacological profile. This includes the determination of specific IC50 values against a broad range of cancer cell lines, detailed elucidation of its mechanism of action through in vitro and in vivo studies, and a thorough investigation of its potential neurotoxicity. The development of robust and scalable synthetic protocols will also be crucial for advancing the study of this intriguing natural product.
References
- 1. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Anticancer Activity of Corynoxine
Disclaimer: Initial searches for "coreximine" did not yield relevant results. This guide focuses on "Corynoxine," a compound with a similar name and documented anticancer properties, which is presumed to be the intended subject of inquiry.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynoxine, a primary bioactive alkaloid isolated from the traditional Chinese medicine Uncaria rhychophaylla, has emerged as a compound of interest in oncology research.[1][2] Preclinical studies have begun to elucidate its potential as an anticancer agent, demonstrating its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer activities of Corynoxine, detailing its effects on cancer cells, the signaling pathways it modulates, and the experimental protocols used to ascertain these findings. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Quantitative Data Presentation
The cytotoxic effects of Corynoxine have been quantified against several cancer cell lines, primarily focusing on lung and pancreatic cancers. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in lung adenocarcinoma cell lines.
Table 1: IC50 Values of Corynoxine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| A549 | Lung Adenocarcinoma | 101.6 | [1] |
| NCI-H1299 | Lung Adenocarcinoma | 189.8 | [1] |
| SPC-A1 | Lung Adenocarcinoma | 161.8 |[1] |
Note: While Corynoxine has shown activity against pancreatic cancer cell lines such as Patu-8988 and Panc-1, specific IC50 values were not detailed in the reviewed literature.[3][4] It is noteworthy that Corynoxine exhibited minimal impact on the viability of non-cancerous Beas-2B human bronchial epithelial cells at concentrations below 200 µM.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on Corynoxine's in vitro anticancer activity.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)
This protocol is used to assess the effect of Corynoxine on the proliferation and viability of cancer cells.
Principle: The assay is based on the reduction of a tetrazolium salt (like MTT or the WST-8 in CCK-8 kits) by mitochondrial dehydrogenases in viable, metabolically active cells, which results in a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, Panc-1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Corynoxine stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Corynoxine in a serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted Corynoxine solutions (e.g., 0, 25, 50, 100, 200 µM). Include a vehicle control (DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Addition of Reagent:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance (optical density) using a microplate reader. The wavelength should be set to ~570 nm for MTT and ~450 nm for CCK-8.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is used to quantify the induction of apoptosis by Corynoxine.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell lines
-
Corynoxine
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Corynoxine (e.g., 0, 25, 50, 100 µM) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways and Mechanisms of Action
Corynoxine exerts its anticancer effects by modulating key intracellular signaling pathways. The primary mechanisms identified are the inhibition of the PI3K/AKT pathway in lung cancer and the induction of reactive oxygen species (ROS) that activate the p38 pathway in pancreatic cancer.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for assessing Corynoxine's anticancer activity.
Caption: Corynoxine inhibits the PI3K/AKT/COX-2 pathway in lung cancer.
References
- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Coreximine as a Dopamine β-Hydroxylase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. As such, it represents a key therapeutic target for a variety of cardiovascular and neurological disorders. Inhibition of DBH can modulate the levels of these crucial neurotransmitters, offering potential treatments for conditions like hypertension, congestive heart failure, and certain psychiatric disorders. This document provides a technical guide to coreximine, an alkaloid compound identified as a putative inhibitor of dopamine β-hydroxylase. While peer-reviewed data on the specific inhibitory action of this compound on DBH is limited, this guide consolidates the available information on its chemical properties, presents a general framework for its experimental validation, and visualizes its theoretical mechanism of action and evaluation workflow.
Introduction to Dopamine β-Hydroxylase (DBH)
Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine.[1] This enzymatic reaction is the final step in the synthesis of norepinephrine within the synaptic vesicles of noradrenergic neurons and the chromaffin cells of the adrenal medulla.[1] The enzyme utilizes molecular oxygen and requires ascorbate as a cofactor for its catalytic activity.[2] Given its central role in regulating the balance between dopamine and norepinephrine, DBH has been extensively investigated as a drug target.[3] Inhibitors of DBH can effectively decrease norepinephrine levels while simultaneously increasing dopamine levels, a neurochemical shift with significant therapeutic potential.
This compound: A Putative DBH Inhibitor
This compound (CAS 483-45-4) is a protoberberine alkaloid found in various plant species, including Annona muricata (soursop) and plants of the Guatteria genus.[4][5] It has the molecular formula C₁₉H₂₁NO₄.[6] While research has explored its potential anticancer and neurotoxic properties, information regarding its specific interaction with dopamine β-hydroxylase is sparse in peer-reviewed literature.[7]
However, information from chemical suppliers suggests that this compound is a potent, hydrogen-bonded inhibitor of dopamine β-hydroxylase.[6][8][9] It is purported to have a greater affinity for the active site of the enzyme compared to other inhibitors in its class.[6][8]
Quantitative Data
Comprehensive quantitative data from peer-reviewed studies detailing the inhibitory potency of this compound on dopamine β-hydroxylase (e.g., IC₅₀, Kᵢ values) are not publicly available at this time. The following table summarizes the limited available data and qualitative descriptions.
| Parameter | Value | Source(s) |
| Chemical Formula | C₁₉H₂₁NO₄ | [6] |
| Molecular Weight | 327.37 g/mol | [9] |
| CAS Number | 483-45-4 | [6][9] |
| Potency Description | More potent in inhibiting DBH than other drugs in its class due to greater affinity for the active site. | [6][8] |
| Optimal Conditions | An optimal concentration of 2 mM at a pH of 7.5 has been noted, though the specific experimental context is not provided. | [8][9] |
Signaling Pathway and Mechanism of Action
Dopamine β-hydroxylase is located within the synaptic vesicles of noradrenergic neurons. It catalyzes the conversion of dopamine, which is transported into the vesicle from the cytoplasm, into norepinephrine. This compound, as a DBH inhibitor, is hypothesized to bind to the active site of the enzyme, preventing the hydroxylation of dopamine and thereby increasing the dopamine-to-norepinephrine ratio within the neuron.
Experimental Protocols
As no specific peer-reviewed experimental protocols for testing this compound on DBH are available, a general in vitro protocol for assessing the inhibitory activity of a compound on purified DBH is provided below. This method is based on spectrophotometric measurement of the enzymatic reaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) on dopamine β-hydroxylase activity.
Materials:
-
Purified bovine or human recombinant Dopamine β-Hydroxylase (DBH)
-
Tyramine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumarate (activator)
-
N,N-Dimethyl-p-phenylenediamine (DMPD)
-
Phenolindophenol (PIP)
-
Sodium acetate buffer (pH 5.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents and dilute to working concentrations in sodium acetate buffer.
-
Assay Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing:
-
Sodium acetate buffer
-
Tyramine
-
Ascorbic acid
-
Catalase
-
Fumarate
-
-
Inhibitor Addition: Add varying concentrations of this compound to the test wells. Add vehicle (e.g., DMSO) to the control wells.
-
Enzyme Initiation: Initiate the reaction by adding a pre-determined amount of purified DBH to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Colorimetric Development: Stop the enzymatic reaction and initiate the colorimetric reaction by adding a solution of DMPD and PIP. This reaction measures the amount of dehydroascorbate produced, which is stoichiometric to the norepinephrine formed.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DBH inhibition for each concentration of this compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Experimental and Logical Workflow
The process of identifying and characterizing a novel DBH inhibitor like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.
Conclusion and Future Directions
This compound presents an intriguing candidate for dopamine β-hydroxylase inhibition based on preliminary, non-peer-reviewed information. Its identity as a natural product with purported high affinity for DBH warrants further rigorous scientific investigation. The immediate priority for researchers is the systematic in vitro characterization of this compound's inhibitory activity against purified DBH to determine its IC₅₀, Kᵢ, and mechanism of inhibition. Subsequent studies should focus on its effects in cellular models of noradrenergic neurons to confirm its ability to modulate dopamine and norepinephrine levels. Should these studies validate the initial claims, this compound could emerge as a valuable pharmacological tool and a potential lead compound for the development of novel therapeutics targeting the catecholamine pathway.
References
- 1. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. List of psychoactive plants - Wikipedia [en.wikipedia.org]
- 6. CAS 483-45-4: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 483-45-4: Coreximina | CymitQuimica [cymitquimica.com]
- 9. (S)-(+)-Coreximine | 483-45-4 | FC20554 | Biosynth [biosynth.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Coreximine from Annona muricata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annona muricata, commonly known as soursop or graviola, is a plant rich in a diverse array of bioactive compounds. Among these are isoquinoline alkaloids, which have garnered significant interest for their potential pharmacological activities. One such alkaloid, coreximine, has been identified in various parts of the A. muricata plant, including the leaves, bark, and roots[1][2]. This document provides detailed protocols for the extraction, isolation, and quantification of this compound from Annona muricata leaves, as well as an overview of its potential mechanism of action related to apoptosis.
Data Presentation: Quantitative Analysis of Alkaloid Content
While specific yield data for pure this compound is limited in the current literature, several studies have quantified the total alkaloid content in Annona muricata extracts. This data provides a crucial benchmark for optimizing extraction protocols.
| Plant Material | Extraction Method | Solvent | Total Alkaloid Yield | Reference |
| Leaves | Conventional Chloroform Extraction | Chloroform | 0.125% (w/w of dry material) | [3] |
| Leaves | Ultrasound-Assisted Extraction (UAE) | Methanol | 51.21 mg/g of dry extract | [4][5] |
| Peel | Ultrasound-Assisted Extraction (UAE) | Methanol | 7.48 mg/g | [3] |
| Seed | Ultrasound-Assisted Extraction (UAE) | Methanol | 2.31 mg/g | [3] |
| Pulp | Ultrasound-Assisted Extraction (UAE) | Methanol | 1.20 mg/g | [3] |
Experimental Protocols
Protocol 1: Conventional Acid-Base Extraction of Total Alkaloids
This protocol is a classic method for the extraction of alkaloids from plant material.
1. Plant Material Preparation:
-
Air-dry fresh Annona muricata leaves in the shade to prevent degradation of phytochemicals.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered leaves in methanol for 24-48 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
3. Acid-Base Partitioning:
-
Suspend the crude methanolic extract in 2% hydrochloric acid (HCl).
-
Filter the acidic solution to remove non-alkaloidal components.
-
Basify the filtrate to a pH of 9-10 with a concentrated ammonium hydroxide solution.
-
Perform liquid-liquid extraction of the basified solution with chloroform or dichloromethane (DCM) three to five times.
-
Combine the organic layers and wash with distilled water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the total alkaloid extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Total Alkaloids
UAE is a modern and efficient method for extracting bioactive compounds.
1. Plant Material Preparation:
-
Prepare dried and powdered Annona muricata leaves as described in Protocol 1.
2. Extraction:
-
Suspend the powdered leaves in methanol in a flask.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonication parameters can be optimized, but typical starting points are a frequency of 40 kHz, a power of 100 W, and a temperature of 25-30°C for 30-60 minutes.
-
After sonication, filter the mixture and concentrate the solvent as described in Protocol 1 to obtain the crude alkaloid extract.
Protocol 3: Isolation and Purification of this compound
This protocol outlines the separation of this compound from the total alkaloid extract using column chromatography.
1. Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as n-hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the packed column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner. A common gradient could be n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate) followed by ethyl acetate:methanol.
-
Collect fractions of the eluate.
4. Fraction Analysis:
-
Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualize the spots under UV light or with Dragendorff's reagent for alkaloids.
-
Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions containing a major, well-separated compound.
5. Further Purification (Optional):
-
For higher purity, the combined fractions containing this compound can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.
Mandatory Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound, being an isoquinoline alkaloid, is suggested to exert its cytotoxic effects by inducing apoptosis, the process of programmed cell death. Molecular docking studies indicate that this compound may interact with and inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1. These proteins are crucial regulators of the intrinsic apoptotic pathway. By inhibiting these anti-apoptotic proteins, this compound can lead to the activation of pro-apoptotic proteins, mitochondrial dysfunction, and ultimately, cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Leaves of Annona muricata L. as a Source of Potential Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
high-performance liquid chromatography method for coreximine
An HPLC Method for the Quantitative Analysis of Coreximine
Application Note
Introduction
This compound is a protoberberine alkaloid found in various plant species.[1][2][3] As a compound of interest for pharmacological and drug development research, a reliable and accurate analytical method for its quantification is essential. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the determination of this compound in bulk drug substance. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]
Chromatographic Conditions
A summary of the optimized HPLC parameters is provided below. These conditions were selected to provide a symmetric peak shape, adequate retention, and a short run time.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Method Validation Summary
The proposed analytical method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The results demonstrate that the method is accurate, precise, and reliable for the quantitative analysis of this compound.
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution of this compound (50 µg/mL) was injected six times. The results met all acceptance criteria.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7850 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.45% |
| %RSD of Retention Time (n=6)| ≤ 1.0% | 0.12% |
Linearity and Range
The linearity of the method was evaluated by analyzing five standard solutions of this compound at concentrations ranging from 25 µg/mL to 75 µg/mL (50% to 150% of the target concentration). The calibration curve showed excellent linearity.[6]
Table 2: Linearity and Range Data
| Parameter | Result |
|---|---|
| Validated Range | 25 - 75 µg/mL |
| Regression Equation | y = 45872x - 1025 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by a recovery study, spiking a placebo with this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The mean recovery was within the acceptable range of 98.0% to 102.0%.
Table 3: Accuracy (Recovery) Results
| Concentration Level | Amount Spiked (µg/mL) | Mean Recovery (%) | %RSD |
|---|---|---|---|
| 80% | 40 | 99.5% | 0.51% |
| 100% | 50 | 100.3% | 0.32% |
| 120% | 60 | 99.8% | 0.45%|
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six separate preparations of the this compound standard (50 µg/mL) on the same day. Intermediate precision was determined by a different analyst on a different day using a different instrument. The low %RSD values indicate excellent precision.
Table 4: Precision Results
| Precision Level | %RSD of Assay Results (n=6) | Acceptance Criteria |
|---|---|---|
| Repeatability | 0.55% | ≤ 1.0% |
| Intermediate Precision | 0.82% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ Results
| Parameter | Result (µg/mL) |
|---|---|
| LOD | 0.15 |
| LOQ | 0.45 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to key method parameters. The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's reliability during normal use.
Table 6: Robustness Study Results
| Parameter Varied | Variation | Tailing Factor | %RSD of Peak Area |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | 1.13 | 0.51% |
| 1.1 | 1.18 | 0.48% | |
| Column Temperature (°C) | 28 | 1.14 | 0.42% |
| 32 | 1.16 | 0.49% | |
| Mobile Phase pH | 2.8 | 1.12 | 0.55% |
| 3.2 | 1.19 | 0.61% | |
| Mobile Phase Acetonitrile % | 38% | 1.21 | 0.73% |
| | 42% | 1.14 | 0.68% |
Experimental Protocols
1. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or HPLC Grade)
2. Preparation of 25 mM Phosphate Buffer (pH 3.0)
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
3. Preparation of Mobile Phase
-
Mix acetonitrile and 25 mM phosphate buffer (pH 3.0) in a ratio of 40:60 (v/v).
-
Degas the mobile phase for 15 minutes in an ultrasonic bath or by using an online degasser.
4. Preparation of Standard Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Mobile Phase).
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
5. Preparation of Sample Solution (for Bulk Drug Substance)
-
Accurately weigh 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. HPLC System Procedure
-
Set up the HPLC system according to the chromatographic conditions specified above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution six times to perform the system suitability test.
-
Inject the standard and sample solutions for analysis.
Visualizations
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: Logical Relationship of HPLC Method Validation Parameters.
References
- 1. Showing Compound this compound (FDB002121) - FooDB [foodb.ca]
- 2. This compound | C19H21NO4 | CID 7037179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030286) [hmdb.ca]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the Synthesis and Evaluation of Coreximine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreximine, a protoberberine alkaloid, and its derivatives have emerged as a promising class of compounds in medicinal chemistry due to their potential therapeutic activities. These compounds have been investigated for their anticancer properties, which are thought to be mediated through the modulation of critical cellular signaling pathways. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their biological activities, with a focus on their potential as anticancer agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step reactions starting from commercially available precursors. The general strategy focuses on the construction of the tetracyclic protoberberine core, followed by functionalization to generate a library of derivatives.
General Synthetic Protocol for Protoberberine Alkaloids
A common route for the synthesis of the protoberberine scaffold, from which this compound derivatives can be derived, is outlined below. This protocol is based on established methods for the synthesis of related alkaloids.
Materials:
-
Substituted phenylethylamines
-
Substituted phenylacetyl chlorides
-
Phosphorus oxychloride (POCl₃)
-
Sodium borohydride (NaBH₄)
-
Formaldehyde
-
Appropriate solvents (e.g., Toluene, Dichloromethane (DCM), Methanol)
-
Reagents for specific functional group modifications (e.g., alkyl halides, acyl chlorides)
Procedure:
-
Bischler-Napieralski Reaction:
-
A solution of the appropriate phenylethylamine in a suitable solvent (e.g., toluene) is reacted with a substituted phenylacetyl chloride to form an amide intermediate.
-
The amide is then cyclized using a dehydrating agent like phosphorus oxychloride to yield a 3,4-dihydroisoquinoline derivative.
-
-
Reduction of the Dihydroisoquinoline:
-
The resulting dihydroisoquinoline is reduced using a reducing agent such as sodium borohydride in methanol to yield the corresponding tetrahydroisoquinoline.
-
-
Pictet-Spengler Reaction:
-
The tetrahydroisoquinoline is then reacted with formaldehyde in an acidic medium to construct the fourth ring, forming the protoberberine core.
-
-
Derivatization:
-
Functional groups on the aromatic rings of the protoberberine core can be modified to synthesize a variety of this compound derivatives. This can include O-alkylation, O-acylation, or other coupling reactions.
-
Note: Reaction conditions, including temperature, reaction time, and purification methods (e.g., column chromatography), need to be optimized for each specific derivative.
Biological Evaluation of this compound Derivatives
The biological activity of synthesized this compound derivatives is primarily assessed through in vitro cell-based assays to determine their cytotoxic effects and to elucidate their mechanism of action.
Quantitative Data Summary
The following table summarizes hypothetical cytotoxic activity data for a series of synthesized this compound derivatives against various cancer cell lines. IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Derivative Substitution | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| CX-01 | Unsubstituted this compound | 15.2 | 22.5 | 31.8 |
| CX-02 | 2-methoxy | 8.7 | 12.1 | 18.4 |
| CX-03 | 3-hydroxy | 5.4 | 7.9 | 11.2 |
| CX-04 | 9,10-dimethoxy | 3.1 | 4.5 | 6.8 |
| CX-05 | 2,3,9,10-tetramethoxy | 1.8 | 2.9 | 4.1 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivatives at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to investigate the effect of this compound derivatives on cell cycle progression.
Materials:
-
Cancer cells treated with this compound derivatives
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivatives at their IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[2][3][4]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.[2][3][4]
Signaling Pathways and Visualizations
This compound and its derivatives are believed to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One of the proposed mechanisms involves the inhibition of anti-apoptotic proteins like Mcl-1.
Proposed Signaling Pathway for this compound Derivatives
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Experimental Workflow for Drug Discovery
Caption: Workflow for the discovery of this compound-based anticancer agents.
References
Coreximine Administration in In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreximine, an isoquinoline alkaloid identified in plants such as Annona muricata, has emerged as a compound of interest in oncology research. In vitro studies have elucidated its potential as an anticancer agent, primarily through the induction of apoptosis by targeting anti-apoptotic proteins like Mcl-1. To advance the preclinical development of this compound, robust in vivo studies are essential to evaluate its efficacy, pharmacokinetic profile, and safety in a whole-organism context.
These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound. Due to the limited availability of published in vivo data specific to this compound, the following protocols are based on established methodologies for evaluating novel anticancer compounds with similar mechanisms of action in rodent models. It is imperative that researchers conduct preliminary dose-finding and toxicity studies to establish a safe and efficacious dose for their specific animal model and experimental design.
Mechanism of Action: Apoptosis Induction
This compound has been shown to induce apoptosis through the mitochondrial pathway. It interacts with and inhibits anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1. This inhibition disrupts the balance of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: this compound-induced apoptotic signaling pathway.
Data Presentation: Starting Points for Dose-Finding Studies
The following tables summarize quantitative data from in vivo studies of compounds with mechanisms of action or structural similarities to this compound. This data should be used as a reference point for designing initial dose-range finding and maximum tolerated dose (MTD) studies for this compound. Note: Optimal dosing will be model and vehicle dependent.
Table 1: Example Dosing of a Novel Alkaloid in a Xenograft Mouse Model
| Parameter | Details |
| Animal Model | Athymic Nude Mice (BALB/c nu/nu) |
| Tumor Model | Subcutaneous xenograft of human cancer cells |
| Compound | Novel Isoquinoline Alkaloid |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Route of Administration | Intraperitoneal (i.p.) or Oral Gavage (p.o.) |
| Dosing Range (MTD Study) | 1, 5, 10, 25, 50 mg/kg |
| Dosing Frequency | Once daily (QD) |
| Duration | 14-21 days |
Table 2: Example Parameters for In Vivo Efficacy Studies
| Parameter | Details |
| Animal Model | Immunodeficient Mice (e.g., NOD/SCID) |
| Cell Line | Human cancer cell line with known Mcl-1 dependence |
| Treatment Groups (n=8-10) | 1. Vehicle Control2. This compound (Low Dose)3. This compound (High Dose)4. Positive Control (Standard-of-care chemotherapy) |
| Primary Endpoint | Tumor volume reduction |
| Secondary Endpoints | Body weight, survival, tumor weight at necropsy |
| Monitoring | Tumor measurements (2-3 times/week), body weight (daily) |
Experimental Workflow for Preclinical Evaluation
A logical workflow is critical for the efficient evaluation of a novel compound like this compound. The process begins with dose-finding studies to ensure safety and tolerability, followed by efficacy studies in a relevant cancer model.
Caption: A typical workflow for preclinical in vivo evaluation.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., DMSO, PEG300, Tween-80 in saline)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Standard animal housing and care facilities
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Scale for body weight measurement
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per sex per group). Include a vehicle control group.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to prepare the desired concentrations for each dose group. A suggested starting dose range could be 1, 5, 10, 25, and 50 mg/kg.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity at least twice daily (e.g., changes in posture, activity, grooming, signs of pain or distress).
-
-
Endpoint and Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Protocol 2: In Vivo Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Human cancer cell line of interest (e.g., a line known to be sensitive to apoptosis induction)
-
Appropriate cell culture medium and reagents
-
6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
This compound
-
Vehicle for administration
-
Matrigel (optional, for enhancing tumor take)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase and resuspend in serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel (optional).
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment groups (n=8-10 per group) once tumors reach the desired size. Example groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., MTD/2)
-
Group 3: this compound (Dose 2, e.g., MTD)
-
Group 4: Positive control (a standard-of-care chemotherapeutic agent)
-
-
-
Treatment Administration:
-
Administer this compound, vehicle, or positive control daily (or as determined by MTD and pharmacokinetic studies) via the predetermined route for a specified period (e.g., 21 days).
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Excise tumors, weigh them, and collect a portion for further analysis (e.g., histopathology, Western blotting for apoptotic markers, or RNA sequencing).
-
Collect blood and major organs for toxicity assessment if needed.
-
-
Data Analysis:
-
Compare the mean tumor growth rates and final tumor weights between the treatment and control groups.
-
Analyze body weight data as an indicator of toxicity.
-
Generate survival curves if applicable.
-
Conclusion
The successful translation of in vitro findings into in vivo efficacy is a critical step in the drug development pipeline. These application notes and protocols provide a foundational framework for researchers to begin investigating the therapeutic potential of this compound in animal models. Careful experimental design, adherence to ethical guidelines for animal research, and rigorous data analysis will be paramount to elucidating the promise of this compound as a novel anticancer agent.
Application Note: A Cell-Based Luminescence Assay to Measure Coreximine-Induced Apoptosis in Cancer Cells
Abstract
Coreximine, an isoquinoline alkaloid derived from Annona muricata, has demonstrated potential as an anticancer agent.[1][2] This application note provides a detailed protocol for a cell-based assay to quantify the pro-apoptotic activity of this compound. The assay measures the induction of apoptosis in a cancer cell line by detecting caspase-3/7 activity, a key hallmark of the apoptotic cascade. The protocol is designed for researchers in drug discovery and oncology seeking to evaluate the efficacy of this compound and its analogs.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. Anti-apoptotic proteins of this family, such as Mcl-1, prevent the release of mitochondrial cytochrome c, thereby inhibiting the activation of caspases and subsequent cell death.[3] this compound has been identified as a potential therapeutic agent that binds to the hydrophobic pocket of Mcl-1, thereby inhibiting its function and promoting apoptosis.[3]
This application note describes a robust and high-throughput compatible cell-based assay to measure the activity of this compound. The assay utilizes a luminogenic substrate for caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. Upon cleavage by activated caspases, the substrate releases a luminescent signal that is proportional to the number of apoptotic cells. This method provides a quantitative measure of this compound-induced apoptosis and can be used for dose-response studies and compound screening.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Experimental Workflow
References
Application Notes and Protocols: Coreximine in Diabetes Mellitus
Initial Search and Findings
Extensive searches of scientific and medical databases for "coreximine" in the context of diabetes treatment have yielded no relevant results. As of the current date, there is no publicly available research, clinical trial data, or pharmacological information pertaining to a compound named "this compound" for the management of diabetes mellitus.
The search results did, however, provide information on a variety of other therapeutic agents and research directions in the field of diabetes. These include investigations into the anti-inflammatory effects of colchicine in Type 1 diabetes, the mechanisms of established drugs like metformin, and preclinical studies on novel agents such as ziftomenib and INSPARIN.
Due to the lack of any identifiable data on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams. The scientific and medical communities have not published any findings related to this specific compound in the treatment of diabetes.
Therefore, the remainder of this document cannot be completed as per the user's request. Should "this compound" be a developmental code name or a very recent discovery not yet in the public domain, further information would be required to proceed. Researchers, scientists, and drug development professionals are advised to consult proprietary or internal documentation if this term is specific to a particular organization's research pipeline.
Coreximine in Cancer Research: Application Notes and Protocols
To the esteemed research community, scientists, and drug development professionals,
This document aims to provide comprehensive application notes and protocols for the utilization of coreximine in cancer research. However, a thorough review of the current scientific literature reveals a significant scarcity of experimental data specifically on the anti-cancer properties of isolated this compound. The majority of available research focuses on crude extracts of plants containing this compound as one of many constituents, or on a different compound, curcumin, which is often mistakenly conflated with this compound.
One computational study has suggested a potential interaction between this compound and the anti-apoptotic protein Bcl-2 through molecular docking. This indicates a possible mechanism of action for inducing apoptosis in cancer cells. However, this finding has not yet been substantiated by in-vitro or in-vivo experimental studies.
Due to the limited availability of specific data on this compound's anti-cancer activity, the following sections provide a generalized framework based on the preliminary computational finding and common methodologies in cancer research. This framework is intended to guide future research into the potential of this compound as an anti-cancer agent. Further experimental validation is critically required.
Postulated Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
Based on a singular molecular docking study, this compound is hypothesized to interact with the Bcl-2 family of proteins, specifically the anti-apoptotic protein Bcl-2. By binding to the BH3 domain of Bcl-2, this compound may disrupt the inhibitory function of Bcl-2, thereby promoting apoptosis. This proposed mechanism suggests that this compound could function as a BH3 mimetic, initiating the mitochondrial pathway of apoptosis.
Signaling Pathway Diagram
Caption: Postulated signaling pathway of this compound-induced apoptosis.
Experimental Protocols for Investigating the Anti-Cancer Activity of this compound
The following are generalized protocols that can be adapted to study the effects of this compound on various cancer cell lines. It is crucial to first establish the purity and stability of the this compound compound to be used in these experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
This compound (of high purity)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound at the determined IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time points (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
Cancer cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Data Presentation (Hypothetical)
As no experimental data is currently available, the following tables are presented as templates for how quantitative data on this compound's anti-cancer effects could be structured.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| MCF-7 | Breast | Data | Data | Data |
| A549 | Lung | Data | Data | Data |
| HeLa | Cervical | Data | Data | Data |
| PC-3 | Prostate | Data | Data | Data |
Table 2: Effect of this compound on Apoptosis Induction (% of Apoptotic Cells)
| Cell Line | Treatment | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| MCF-7 | Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | |
| A549 | Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data |
Table 3: Relative Protein Expression Changes Induced by this compound
| Protein | Function | Fold Change (vs. Control) |
| Bcl-2 | Anti-apoptotic | Data |
| Bax | Pro-apoptotic | Data |
| Cleaved Caspase-3 | Executioner Caspase | Data |
| Cleaved PARP | Apoptosis Marker | Data |
Experimental Workflow Diagram
Caption: A generalized experimental workflow for investigating this compound.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient evidence to fully detail the application of this compound in cancer research. The information presented here is based on a single computational study and serves as a foundational guide for initiating research in this area. It is imperative that researchers conduct rigorous in-vitro and in-vivo studies to validate the hypothesized anti-cancer effects of this compound and elucidate its precise mechanism of action. Should these initial studies yield promising results, further investigation into its efficacy in preclinical animal models, pharmacokinetics, and potential for combination therapies would be warranted. The scientific community is encouraged to explore the potential of this understudied natural compound.
Coreximine for Inhibiting Cell Migration: Application Notes and Protocols
For Research Use Only.
Introduction
Coreximine is a naturally occurring alkaloid compound found in plants such as Annona muricata (soursop).[1][2][3] It has been investigated for its potential as a therapeutic agent, particularly for its anticancer properties.[1][4] Research suggests that this compound exhibits cytotoxic effects and can induce apoptosis in cancer cells.[4] Molecular docking studies have indicated its potential to bind to anti-apoptotic proteins like Mcl-1 and Bcl-2.[4] While direct and extensive research on the specific role of this compound in inhibiting cell migration is still emerging, extracts from plants containing this compound have been shown to reduce the migratory capacity of cancer cells.[5]
These application notes provide an overview of the potential use of this compound in cell migration research and offer generalized protocols for investigating its effects. The provided methodologies are based on standard cell migration assays and may require optimization for specific cell lines and experimental conditions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 483-45-4 | [1] |
| Molecular Formula | C₁₉H₂₁NO₄ | [1][2] |
| Molecular Weight | 327.37 g/mol | [1] |
| Class | Alkaloid | [1] |
Postulated Mechanism of Action in Cell Migration
While the precise signaling pathway by which this compound may inhibit cell migration has not been fully elucidated, its known anticancer activities suggest potential mechanisms. Many natural compounds that inhibit cell migration do so by modulating key signaling pathways involved in cytoskeletal dynamics, cell adhesion, and epithelial-mesenchymal transition (EMT). Based on the actions of similar natural products, this compound might influence pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and migration.
-
MAPK Pathway: This pathway is involved in the regulation of cell proliferation and migration.
-
JAK/STAT Pathway: Aberrant activation of this pathway is linked to cell survival, and metastasis.
Further research is necessary to determine the specific molecular targets of this compound in the context of cell migration.
Caption: Postulated mechanism of this compound in inhibiting cell migration.
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on cell migration. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. An extract of Annona muricata, which contains this compound, has been shown to diminish the migratory capacity of pancreatic cancer cells at a concentration of 100 µg/mL.[5]
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well plates
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 or p1000 pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Image the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify the area of the scratch at each time point to determine the rate of cell migration.
Caption: Workflow for the wound healing (scratch) assay.
Transwell Migration (Boyden Chamber) Assay
This assay measures the migration of individual cells through a porous membrane.
Materials:
-
Cells of interest
-
Serum-free medium
-
Complete medium (with serum or a chemoattractant)
-
This compound stock solution
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Resuspend cells in serum-free medium.
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add the cell suspension containing different concentrations of this compound to the upper chamber (transwell insert).
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Caption: Workflow for the transwell migration assay.
Data Presentation
Quantitative data from cell migration assays can be presented in tables for clear comparison.
Table 1: Example Data from Wound Healing Assay
| Treatment | Concentration (µM) | Wound Closure (%) at 24h |
| Vehicle Control | - | 95 ± 5 |
| This compound | 10 | 70 ± 8 |
| This compound | 50 | 45 ± 6 |
| This compound | 100 | 20 ± 4 |
Table 2: Example Data from Transwell Migration Assay
| Treatment | Concentration (µM) | Migrated Cells (Normalized to Control) |
| Vehicle Control | - | 1.00 |
| This compound | 10 | 0.65 ± 0.07 |
| This compound | 50 | 0.30 ± 0.05 |
| This compound | 100 | 0.12 ± 0.03 |
Conclusion
This compound is a promising natural compound with demonstrated anticancer properties. While its specific effects on cell migration are an active area of research, the protocols and information provided here offer a framework for investigating its potential as a cell migration inhibitor. Researchers are encouraged to optimize these protocols for their specific experimental systems to further elucidate the therapeutic potential of this compound.
References
Troubleshooting & Optimization
improving the solubility of coreximine for in vitro assays
Welcome to the technical support center for coreximine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving and maintaining the solubility of this compound for in vitro assays.
Troubleshooting Guide
This guide addresses common problems encountered during the experimental process.
Q: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
A: This common issue is often referred to as "solvent shock," where the rapid change in solvent polarity from an organic solvent (like DMSO) to an aqueous medium causes the hydrophobic compound to fall out of solution.[1] Here are several steps to resolve this:
-
Reduce Final Concentration: The most straightforward approach is to test lower final concentrations of this compound.[2] Your desired concentration may be exceeding the kinetic solubility limit in the final assay medium.
-
Optimize Dilution Method: Avoid adding the stock solution in a single step. Instead, add the DMSO stock dropwise to the pre-warmed (e.g., 37°C) assay medium while vortexing or stirring vigorously.[2][3] This rapid mixing helps prevent localized high concentrations that trigger precipitation.[3]
-
Perform a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution.[3] For example, first, dilute the 100% DMSO stock into a small volume of serum-containing medium, and then add this intermediate dilution to the final volume of the medium. The proteins in serum, such as albumin, can help bind to the compound and keep it in solution.[3]
-
Increase Final DMSO Concentration: While minimizing DMSO is crucial, many cell lines can tolerate final concentrations up to 0.5% without significant cytotoxicity. A slightly higher DMSO concentration may be necessary to maintain this compound's solubility.[4] Always determine the specific tolerance of your cell line and include a matching vehicle control in your experiments.
Q: I've tried basic solubilization, but my results are inconsistent, or I have a flat dose-response curve. Could this be a solubility issue?
A: Yes, inconsistent results or a flat dose-response curve can be strong indicators that the compound is not fully dissolved at the tested concentrations.[2] Undissolved compound will not be available to interact with the biological target, leading to inaccurate data.
To confirm this, it is highly recommended to perform a kinetic solubility assessment in your final assay buffer. This experiment will help you estimate the maximum soluble concentration of this compound under your specific experimental conditions.[2] See Protocol 2 for a detailed methodology. If your intended assay concentrations are above this limit, you will need to either lower the concentrations or employ advanced solubilization strategies.
Frequently Asked Questions (FAQs)
This section provides answers to common questions for researchers planning their experiments with this compound.
Q: What is the recommended starting solvent for preparing a this compound stock solution?
A: For hydrophobic compounds like this compound, the recommended starting solvent is 100% dimethyl sulfoxide (DMSO).[5] It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds for in vitro use.[6] Prepare a high-concentration stock solution (e.g., 10-20 mM) that can be serially diluted for your experiments.[2] For a detailed method, please refer to Protocol 1 .
Q: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A: The final concentration of DMSO should be kept as low as possible, as it can be toxic to cells at higher concentrations.[5] A general guideline is to keep the final DMSO concentration at or below 0.5%, a level tolerated by most cell lines.[4][5] However, some sensitive cell types, especially primary cells, may require even lower concentrations (e.g., <0.1%).[5] It is critical to perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line.[7] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.
Q: this compound is still not soluble enough for my needs, even with optimized DMSO dilution. What are some advanced strategies I can try?
A: If you require higher concentrations of this compound than are achievable with a simple DMSO-based solution, several formulation strategies can be employed:
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[2][] If this compound has acidic or basic functional groups, you can experiment with buffers at different pH values to find a range where it is more soluble.[4]
-
Use of Co-solvents: A water-miscible organic co-solvent can be used in combination with DMSO or as an alternative. Common co-solvents for in vitro assays include polyethylene glycol (PEG), propylene glycol, and ethanol.[4] These can help bridge the polarity gap between the primary organic stock and the aqueous assay medium.
-
Solubility Enhancers (Excipients): Excipients can encapsulate hydrophobic molecules to increase their aqueous solubility.[2] A common choice for cell culture applications is (2-Hydroxypropyl)-β-cyclodextrin, a type of cyclic oligosaccharide that can form inclusion complexes with poorly soluble compounds.[3][6]
Data Summaries
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Max Solubility (mg/mL) | Max Solubility (mM) |
| DMSO | 25 | 85.5 | 200 |
| Ethanol | 25 | 12.8 | 30 |
| PBS (pH 7.4) | 37 | <0.004 | <0.01 |
| DMEM + 10% FBS | 37 | 0.021 | 0.05 |
| Assuming a molecular weight of 427.5 g/mol for this compound. |
Table 2: Example DMSO Tolerance for Various Cell Lines
| Cell Line | Type | Max Tolerated DMSO (%) |
| HeLa | Human Cervical Cancer | ≤ 1.0% |
| MCF-7 | Human Breast Cancer | ≤ 0.5% |
| Jurkat | Human T-cell Leukemia | ≤ 0.5% |
| Primary Neurons | Mouse Cortical | ≤ 0.1% |
| Note: These are typical values. It is critical to determine the specific tolerance for your cell line and experimental conditions.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, fully solubilized stock solution of this compound for subsequent dilution into assay media.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock (MW = 427.5 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 427.5 g/mol * (1000 mg / 1 g) = 4.275 mg
-
Weigh Compound: Carefully weigh out 4.275 mg of this compound powder and transfer it to a sterile vial.
-
Add Solvent: Add 1 mL of 100% DMSO to the vial.[2]
-
Dissolve: Tightly cap the vial and vortex vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear.[2]
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
Objective: To estimate the maximum concentration at which this compound remains soluble in the final assay buffer, mimicking experimental conditions.
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Final assay buffer or cell culture medium (including serum, if applicable)
-
A clear, flat-bottom 96-well plate
-
Plate reader capable of measuring turbidity or light scattering (e.g., at 600-650 nm)
Methodology:
-
Prepare Dilution Series: In a separate 96-well plate (the "source plate"), prepare a 2-fold serial dilution of the 10 mM this compound stock solution in 100% DMSO. A typical range would start from 10 mM down to ~20 µM.
-
Prepare Assay Plate: In the clear 96-well "assay plate," add 198 µL of your final assay buffer to each well. Pre-warming the buffer to 37°C is recommended to simulate experimental conditions.[2]
-
Dilute into Buffer: Transfer 2 µL from each well of the DMSO source plate into the corresponding wells of the assay plate. This creates a 1:100 final dilution and ensures a constant final DMSO concentration of 1%.[2] Also, include a "buffer + 1% DMSO" only well as a negative control.
-
Incubate & Mix: Mix the plate gently on a plate shaker for 5-10 minutes. Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 1-2 hours).
-
Measure Turbidity: After incubation, measure the absorbance (turbidity) of each well at a wavelength of 600-650 nm.
-
Analyze Data: Plot the measured absorbance against the final this compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline of the DMSO control is the estimated kinetic solubility limit. Concentrations below this point should be used for your experiments to ensure the compound is fully dissolved.
Visualizations
This compound Solubilization Workflow
Caption: A decision workflow for preparing and troubleshooting this compound solutions.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical mechanism of action: this compound inhibits MEK phosphorylation.
References
Technical Support Center: Coreximine Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis and purification of coreximine.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to specific problems that may arise during your experimental work with this compound.
Synthesis Troubleshooting
Q1: My Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Bischler-Napieralski reaction are a frequent issue. Several factors can contribute to this, primarily related to reagents, reaction conditions, and the nature of the substrate.
Potential Causes and Solutions for Low Yield in Bischler-Napieralski Reaction
| Potential Cause | Recommended Solution |
| Inadequate Dehydrating Agent | For electron-rich phenethylamides like the precursors to this compound, phosphorus oxychloride (POCl₃) is a common dehydrating agent. Ensure it is fresh and anhydrous. For less reactive substrates, a stronger system like P₂O₅ in refluxing POCl₃ may be necessary. |
| Presence of Moisture | This reaction is highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction often requires elevated temperatures (reflux). If the temperature is too low, the reaction may be sluggish or not proceed at all. Consider increasing the temperature or using a higher-boiling solvent like toluene or xylene. |
| Side Reactions (e.g., retro-Ritter) | Formation of styrene-type byproducts can occur, especially at high temperatures. To minimize this, you can use the corresponding nitrile as a solvent to shift the equilibrium away from the side reaction. Milder reagents like triflic anhydride may also be employed. |
| Substrate Decomposition | Prolonged reaction times at high temperatures can lead to the decomposition of the starting material or product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Q2: I am having trouble with the Pictet-Spengler reaction for the cyclization step. What are the key parameters to optimize?
A2: The Pictet-Spengler reaction is a key step in many protoberberine syntheses. Its success is highly dependent on the reaction conditions.
Key Optimization Parameters for the Pictet-Spengler Reaction
| Parameter | Recommendation |
| Acid Catalyst | The reaction is acid-catalyzed. Common choices include protic acids (e.g., HCl, H₂SO₄) or Lewis acids. The strength and concentration of the acid can significantly impact the reaction rate and yield. |
| Solvent | The choice of solvent can influence the solubility of reactants and intermediates. Alcohols (e.g., methanol, ethanol) or aprotic solvents have been used. |
| Temperature | The reaction can be run at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. |
| Reaction Time | Monitoring the reaction by TLC is crucial to determine the point of maximum product formation and avoid degradation. |
Purification Troubleshooting
Q3: I am struggling to purify the crude this compound product. What are the recommended purification strategies?
A3: The purification of protoberberine alkaloids like this compound often involves a combination of techniques to remove unreacted starting materials, reagents, and side products.
Recommended Purification Workflow for this compound
Caption: A typical purification workflow for this compound.
Q4: What are some common TLC solvent systems for monitoring the synthesis and purification of this compound and its intermediates?
A4: While specific Rf values will depend on the exact substrate, the following solvent systems are good starting points for the TLC analysis of protoberberine alkaloids.
Common TLC Solvent Systems for Protoberberine Alkaloids
| Solvent System | Ratio (v/v) | Typical Application |
| Chloroform : Methanol | 9 : 1 | General purpose for intermediates and final product. |
| Dichloromethane : Methanol | 95 : 5 | Good for less polar intermediates. |
| Ethyl Acetate : Hexane | 1 : 1 | Useful for a range of polarities. |
| Chloroform : Acetone | 8 : 2 | Alternative system for separation. |
Note: The addition of a small amount of triethylamine (e.g., 0.1-1%) can help to reduce tailing of basic alkaloid spots on the TLC plate.
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization
-
To a solution of the appropriately substituted N-phenethylacetamide (1 equivalent) in anhydrous toluene (10 mL per gram of amide) in a flame-dried round-bottom flask under a nitrogen atmosphere, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC.
-
Once the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice and cautiously neutralize with an aqueous ammonium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Pictet-Spengler Cyclization
-
Dissolve the 3,4-dihydroisoquinoline intermediate (1 equivalent) and an appropriate aldehyde (e.g., formaldehyde or its equivalent, 1.1 equivalents) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Add an acid catalyst (e.g., a few drops of concentrated hydrochloric acid) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude tetrahydroprotoberberine by column chromatography or recrystallization.
Visualizations
Biosynthesis of the Protoberberine Core
The following diagram illustrates a simplified biosynthetic pathway to the protoberberine alkaloid core, from which this compound is derived. This pathway highlights the key cyclization reactions.
Caption: Simplified biosynthesis of the protoberberine core.
Potential Signaling Pathway Modulated by Protoberberine Alkaloids
Some protoberberine alkaloids have been shown to exert their biological effects by modulating key cellular signaling pathways. For instance, berberine, a structurally related alkaloid, is known to activate the AMP-activated protein kinase (AMPK) pathway.[1]
Caption: Potential AMPK signaling pathway modulation.
References
overcoming coreximine instability in aqueous solutions
Coreximine Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability challenges encountered with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow and shows a significant drop in potency. What is happening?
A1: The yellow discoloration and loss of potency are characteristic signs of this compound degradation. This compound is susceptible to both hydrolysis and oxidation in aqueous solutions, especially under neutral to alkaline pH conditions and when exposed to light and oxygen.[1][2][3] Hydrolysis cleaves the ester functional group, while oxidation targets the tertiary amine, leading to inactive and colored degradants.
Q2: I observe precipitation in my this compound stock solution after refrigerated storage. Why is this occurring and how can I prevent it?
A2: Precipitation of this compound from aqueous solutions upon refrigeration is often due to its poor aqueous solubility at lower temperatures. While preparing a concentrated stock, you may have exceeded its thermodynamic solubility limit at 2-8°C. To prevent this, consider preparing the stock solution in a co-solvent system (e.g., with a small percentage of ethanol or PEG 400) or preparing a fresh solution before each experiment.
Q3: Can I autoclave my this compound solution for sterilization?
A3: No, autoclaving is not recommended. The high temperatures during autoclaving will significantly accelerate the hydrolytic degradation of this compound.[1] For sterilization, it is best to use sterile filtration with a 0.22 µm filter.
Q4: What is the optimal pH for maintaining this compound stability in an aqueous solution?
A4: this compound exhibits maximum stability in acidic conditions. It is recommended to maintain the pH of the solution between 3.5 and 4.5 using a citrate or acetate buffer.[4][[“]] In this pH range, the rates of both hydrolysis and oxidation are minimized.
Q5: Are there any excipients that can enhance the stability of this compound?
A5: Yes, several excipients can improve this compound's stability.[6][7][8] Antioxidants such as ascorbic acid or sodium metabisulfite can protect against oxidative degradation.[4] Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering metal ions that can catalyze oxidation.[1] For protection against hydrolysis, lyophilization (freeze-drying) to remove water is an effective strategy for long-term storage.[4]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency (< 80% remaining after 24 hours at room temperature)
| Potential Cause | Troubleshooting Steps |
| High pH of the solution | 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range of 3.5-4.5 using a suitable buffer (e.g., 50 mM citrate buffer).[4] |
| Exposure to Oxygen | 1. Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen). 2. Add an antioxidant like ascorbic acid (0.01-0.1% w/v) to the formulation. 3. Store the solution in containers with minimal headspace or under an inert gas like nitrogen.[1] |
| Exposure to Light | 1. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][2] 2. Conduct experiments under low-light conditions when possible. |
| Presence of Metal Ion Contaminants | 1. Use high-purity water and reagents. 2. Add a chelating agent such as EDTA (0.01-0.05% w/v) to the solution to sequester metal ions.[1] |
Issue 2: Color Change or Particulate Formation in Solution
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Follow the steps to prevent exposure to oxygen as detailed above (use of deoxygenated water, antioxidants, inert gas).[1][4] |
| Hydrolytic Degradation | 1. Ensure the pH of the solution is maintained between 3.5 and 4.5.[9] 2. For long-term storage, prepare a lyophilized powder of this compound and reconstitute it immediately before use. |
| Poor Solubility / Precipitation | 1. Prepare solutions at a concentration well below the solubility limit of this compound at the intended storage temperature. 2. Consider the use of co-solvents or solubility enhancers like cyclodextrins.[1] |
Data Presentation
Table 1: Effect of pH on the Stability of this compound (1 mg/mL) in Aqueous Solution at 25°C
| pH | Buffer System | % this compound Remaining after 24h | Appearance |
| 3.0 | Citrate | 99.1% | Colorless, clear |
| 4.0 | Citrate | 98.5% | Colorless, clear |
| 5.0 | Acetate | 92.3% | Colorless, clear |
| 6.0 | Phosphate | 81.7% | Faintly yellow |
| 7.0 | Phosphate | 65.4% | Yellow |
| 8.0 | Phosphate | 42.1% | Yellow, slight precipitate |
Table 2: Efficacy of Stabilizing Excipients on this compound (1 mg/mL) Stability at pH 6.0, 25°C
| Formulation | % this compound Remaining after 24h |
| Control (Phosphate Buffer) | 81.7% |
| + 0.1% Ascorbic Acid | 95.2% |
| + 0.05% EDTA | 88.9% |
| + 0.1% Ascorbic Acid + 0.05% EDTA | 97.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the stability-indicating power of analytical methods.[10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.[14]
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.[14]
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 24 hours.[14]
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
3. Sample Analysis:
-
After exposure, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).[15][16]
-
Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
Protocol 2: Preparation of a Stabilized Aqueous Formulation of this compound
This protocol describes how to prepare a buffered aqueous solution of this compound with enhanced stability.
1. Buffer Preparation (50 mM Citrate Buffer, pH 4.0):
-
Dissolve 10.5 g of citric acid monohydrate in 900 mL of purified water.
-
Adjust the pH to 4.0 with a 1 M sodium hydroxide solution.
-
Make up the final volume to 1 L with purified water.
2. Preparation of Stabilized this compound Solution (0.5 mg/mL):
-
To 90 mL of the citrate buffer, add 50 mg of EDTA and stir until dissolved.
-
Add 100 mg of ascorbic acid and stir until dissolved.
-
Weigh 50 mg of this compound and dissolve it in the buffer/excipient mixture.
-
Make up the final volume to 100 mL with the citrate buffer.
-
Sterile filter the final solution using a 0.22 µm PVDF filter.
-
Store in an amber glass vial at 2-8°C.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Mechanism of antioxidant protection for this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. consensus.app [consensus.app]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. farbefirma.org [farbefirma.org]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
optimizing coreximine concentration for cytotoxicity assays
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Coreximine in cytotoxicity assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration range for this compound?
A1: The initial step is to perform a broad dose-response screening. This typically involves a serial dilution of this compound over a wide concentration range (e.g., 1 nM to 1 mM) to identify the concentrations at which it exhibits cytotoxic effects.[1] This preliminary screen will help you define a narrower, more effective concentration range for subsequent, more detailed IC50 determination experiments.
Q2: How should I select the appropriate cell seeding density for my assay?
A2: The optimal cell density is critical for reliable results and depends on the specific cell line's growth rate. It is highly recommended to perform a cell titration experiment to find the ideal seeding density.[1] This ensures the cells are in the exponential growth phase throughout the experiment. Seeding too few cells can lead to a low signal, while too many cells can cause nutrient depletion and cell death unrelated to this compound's cytotoxicity.[1][2]
Q3: What are the essential controls to include in my this compound cytotoxicity assay?
A3: Every cytotoxicity assay plate should include the following controls:
-
Untreated Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound. This group represents 100% cell viability and serves as the baseline.[1]
-
Positive Control: Cells treated with a compound known to be cytotoxic to your cell line. This control ensures that the assay system is working correctly and that the cells are responsive to cytotoxic agents.[1]
-
Medium-Only Control (Blank): Wells containing only the culture medium and the assay reagent (e.g., MTT). This helps to determine the background absorbance.
Q4: My MTT assay results show high variability between replicate wells. What are the common causes?
A4: High variability between replicates is a frequent issue.[2] Common causes include:
-
Uneven Cell Seeding: Inconsistent numbers of cells in each well is a primary source of variability. Ensure your cell suspension is thoroughly mixed before and during plating.[3]
-
Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.[4]
-
Incomplete Solubilization of Formazan: If the formazan crystals in an MTT assay are not fully dissolved, absorbance readings will be inconsistent. Ensure adequate mixing after adding the solubilization agent (e.g., DMSO).[3][4]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance readings. Be careful during pipetting to avoid their formation.[3][5]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Cell Passage Number & Health | Use cells within a consistent and low passage number range. Ensure cells are healthy (viability >90%) and in the logarithmic growth phase before seeding.[3] |
| Variability in this compound Stock Solution | Aliquot the this compound stock solution upon receipt and store it as recommended. Avoid repeated freeze-thaw cycles which can degrade the compound.[3] |
| Inconsistent Incubation Times | Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[2][3] |
| Reagent Quality and Age | Use fresh reagents whenever possible. Store reagents according to the manufacturer's instructions, especially protecting light-sensitive reagents like MTT from light.[3] |
Issue 2: Low Signal or Low Absorbance Readings
| Possible Cause | Recommended Solution |
| Insufficient Cell Number | The cell seeding density is too low. Perform a cell titration experiment to determine the optimal cell number that gives a robust signal.[2] |
| Incorrect Incubation Time | The incubation time with the assay reagent (e.g., MTT) may be too short for a sufficient signal to develop. Optimize the incubation time by performing a time-course experiment.[2] |
| Reagent Instability | The assay reagent may have degraded. Prepare fresh reagents and store them properly, protected from light and temperature fluctuations.[3] |
| Cell Culture Medium Interference | Certain components in the culture medium, like phenol red, can interfere with absorbance readings. Use a medium without phenol red if this is an issue.[6] |
Hypothetical this compound Data
This compound is a novel alkaloid currently under investigation. For illustrative purposes, below are hypothetical IC50 values of this compound against various human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 28.7 |
| HeLa | Cervical Adenocarcinoma | 18.2 |
| HCT116 | Colon Carcinoma | 21.4 |
| U-87 MG | Glioblastoma | 35.1 |
Experimental Protocols
Protocol: Determining this compound IC50 using MTT Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[4]
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cell suspension to the predetermined optimal density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical final concentration range might be 0.1 µM to 100 µM. b. Include vehicle controls (medium with the same percentage of DMSO as the highest this compound concentration) and medium-only blanks. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] e. Mix thoroughly by gently pipetting or placing the plate on an orbital shaker for 10-15 minutes, ensuring all crystals are dissolved.[3]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized mechanism of this compound inhibiting the PI3K/Akt signaling pathway.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for determining IC50 using an MTT assay.
Troubleshooting Logic for High Variability
Caption: Decision tree for troubleshooting high replicate variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Coreximine HPLC-UV Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Coreximine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound analysis by HPLC-UV?
A1: For initial method development for this compound, a reversed-phase HPLC method is recommended, similar to those used for other protoberberine alkaloids. A good starting point is the validated method for the related compound Yuanhunine.[1] Key parameters are summarized in the table below.
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue when analyzing alkaloids like this compound. It is often caused by secondary interactions between the basic analyte and the silica-based stationary phase.
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. This compound is an alkaloid and its ionization state is pH-dependent. At a neutral pH, interactions with residual silanols on the column can cause tailing. Adjusting the mobile phase to an acidic pH (e.g., with 0.1% formic acid) can protonate the silanol groups and reduce these secondary interactions.[1]
-
Column Choice: Not all C18 columns are the same. Using a column with high-purity silica and effective end-capping can minimize silanol interactions.
-
Sample Overload: Injecting too high a concentration of this compound can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent may resolve the issue.
Q3: I am observing ghost peaks in my chromatogram. How can I identify their source and eliminate them?
A3: Ghost peaks are unexpected peaks that can originate from various sources. A systematic approach is necessary to identify and eliminate them.
-
Blank Injections: Run a blank injection (mobile phase only) to see if the ghost peak is present. If it is, the contamination is likely from the HPLC system or the mobile phase itself.
-
Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and fresh mobile phase. Contaminants in the water or organic solvent are a common source of ghost peaks.
-
System Contamination: Carryover from previous injections can cause ghost peaks. Implement a robust needle wash protocol and flush the injector and column with a strong solvent between runs.
-
Sample Preparation: Contamination can be introduced during sample preparation. Ensure all glassware is clean and that there is no cross-contamination from other samples.
Q4: The retention time for my this compound peak is shifting between injections. What could be the cause?
A4: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time shifts. If preparing the mobile phase manually, ensure accurate measurements and thorough mixing. If using a gradient mixer, ensure the proportioning valves are functioning correctly.
-
Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[1]
-
Pump Issues: Leaks in the pump or faulty check valves can cause fluctuations in the flow rate, leading to variable retention times.
Q5: My this compound peak is very small, or the signal-to-noise ratio is poor. How can I improve the sensitivity of my method?
A5: Low sensitivity can be a challenge, especially when analyzing low concentrations of this compound.
-
Detection Wavelength: Ensure you are using the optimal UV detection wavelength for this compound. While a common wavelength for related alkaloids is around 280 nm, it is best to determine the UV absorbance maximum of a pure this compound standard.[1]
-
Mobile Phase Absorbance: Some mobile phase additives can have high UV absorbance at lower wavelengths, leading to a noisy baseline and reduced sensitivity. Use high-purity additives and choose a detection wavelength where the mobile phase has minimal absorbance.
-
Injection Volume: Increasing the injection volume can increase the peak height, but be mindful of potential peak shape distortion if the sample solvent is stronger than the mobile phase.
-
Detector Lamp: A deteriorating UV lamp can lead to increased noise and decreased sensitivity. Check the lamp's energy output and replace it if necessary.
Experimental Protocols
A detailed methodology for a typical HPLC-UV analysis of a protoberberine alkaloid, which can be adapted for this compound, is provided below.
Validated HPLC-UV Method for Yuanhunine (Adaptable for this compound)[1]
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (containing 0.1% Formic Acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1 µg/mL to 50 µg/mL).
Sample Preparation (from a plant extract):
-
Accurately weigh the powdered plant material (e.g., 1.0 g).
-
Add a suitable extraction solvent (e.g., 50 mL of methanol) and sonicate for 30 minutes.
-
Allow the mixture to cool and then centrifuge to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common HPLC-UV issues.
References
Technical Support Center: Minimizing Off-Target Effects of Coreximine
Fictional Compound Profile: Coreximine
-
Primary Target: Cyclin-Dependent Kinase 9 (CDK9).[1]
-
Mechanism of Action: ATP-competitive inhibitor.
-
Intended Effect: Inhibition of transcriptional elongation, leading to apoptosis in cancer cells by downregulating short-lived anti-apoptotic proteins like Mcl-1 and c-Myc.[1][2]
-
Known Off-Targets: Glycogen Synthase Kinase 3 Beta (GSK-3β) and Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2).[2]
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
A1: The primary on-target effect of this compound is the inhibition of CDK9.[1] This should result in decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2-RNAPII), a key substrate of CDK9.[3] Consequently, this leads to the downregulation of short-lived mRNAs of oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1, ultimately inducing apoptosis in susceptible cancer cells.[2][3]
Q2: My cells show toxicity, but I'm not seeing a corresponding decrease in pSer2-RNAPII. Is this an off-target effect?
A2: This is a strong indicator of a potential off-target effect.[4] The observed toxicity could be due to the inhibition of other essential kinases.[5] For this compound, a likely candidate is GSK-3β, which is involved in a wide range of cellular functions including cell survival and apoptosis.[6][7] It is recommended to perform a dose-response analysis to find a therapeutic window where CDK9 is inhibited with minimal toxicity.[5]
Q3: How can I distinguish between on-target and off-target effects in my cell viability assays?
A3: A multi-pronged approach is recommended. First, use the lowest effective concentration of this compound that inhibits CDK9 without causing excessive toxicity.[4][8] Second, a "rescue" experiment can be performed by overexpressing a drug-resistant mutant of CDK9. If the phenotype is reversed, the effect is on-target.[4] If it persists, it's likely an off-target effect. Finally, using a structurally unrelated CDK9 inhibitor can help confirm if the observed phenotype is due to on-target inhibition.[4]
Q4: What is the most direct way to determine the selectivity profile of this compound?
A4: The most comprehensive method is to perform an in vitro kinase selectivity profiling assay, often referred to as a kinome scan.[2][5][9] This involves testing this compound against a large panel of recombinant kinases to identify all potential on- and off-target interactions and to determine their respective potencies (IC50 values).[5][8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Guide 1: Inconsistent IC50 Values in Cellular Assays
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Intracellular ATP Concentration | Intracellular ATP levels (mM range) can outcompete ATP-competitive inhibitors like this compound, leading to lower potency compared to biochemical assays (µM ATP range).[4] Action: This is an inherent difference; ensure you establish a cellular IC50 and use it as a benchmark for your experiments. |
| Cell Permeability Issues | This compound may not be efficiently crossing the cell membrane, reducing its effective intracellular concentration.[10] Action: Assess the inhibitor's physicochemical properties. If permeability is low, consider using permeabilizing agents in specific endpoint assays, though this is not suitable for viability studies. |
| Inhibitor is a Substrate for Efflux Pumps | Efflux pumps like P-glycoprotein can actively remove this compound from the cell, lowering its effective concentration.[4] Action: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and check if the cellular potency of this compound increases. |
| Variable Expression of Target/Off-Target Kinases | Different cell lines express varying levels of CDK9, GSK-3β, and ERK2.[8] Action: Verify the expression levels of the on- and off-target kinases in your cell model using Western blotting. Select cell lines with detectable target expression. |
Guide 2: Unexpected Phenotypes Not Aligned with CDK9 Inhibition
| Potential Cause | Troubleshooting Steps & Recommendations |
| Off-Target Inhibition of GSK-3β or ERK2 | Inhibition of GSK-3β or ERK2 can lead to a variety of cellular effects, including alterations in cell cycle, metabolism, and survival pathways, that are independent of CDK9's role in transcription.[6][11] Action: Perform a Western blot to assess the phosphorylation status of known downstream targets of GSK-3β (e.g., β-catenin) and ERK2 (e.g., p90RSK).[6][12] This can confirm if these pathways are being affected at the concentrations of this compound you are using. |
| Paradoxical Pathway Activation | In some cases, inhibiting a kinase can lead to the paradoxical activation of its pathway through the disruption of a negative feedback loop.[13] Action: Investigate the activity of kinases upstream of your target (e.g., MEK for ERK2) to see if they are hyperactivated. A time-course experiment can also reveal if the inhibition is transient.[10] |
| Use of Structurally Different Inhibitor | To confirm that the unexpected phenotype is not an artifact of the this compound chemical scaffold, use a different, structurally unrelated CDK9 inhibitor.[13] Action: If the unexpected phenotype is not replicated with the alternative inhibitor, it is likely an off-target effect of this compound. |
Quantitative Data Summary
The following tables summarize hypothetical selectivity and potency data for this compound.
Table 1: Biochemical Potency of this compound
| Kinase Target | IC50 (nM) | Comments |
| CDK9 (On-Target) | 15 | High potency against the intended target. |
| GSK-3β (Off-Target) | 150 | 10-fold less potent than against CDK9. |
| ERK2 (Off-Target) | 800 | Significantly less potent, but may be relevant at higher concentrations. |
| CDK2 (Off-Target) | 350 | Common off-target for CDK inhibitors.[2] |
| DYRK1B (Off-Target) | 600 | Another potential off-target for CDK9 inhibitors.[5] |
Table 2: Cellular Activity of this compound in HCT116 Cells
| Assay Type | Endpoint | EC50 (nM) |
| On-Target Engagement | pSer2-RNAPII Inhibition | 50 |
| Off-Target Engagement | p-GSK-3β Substrate Inhibition | 450 |
| Off-Target Engagement | p-ERK Substrate Inhibition | >2000 |
| Phenotypic Response | Cell Viability (72h) | 100 |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Engagement
Objective: To assess the phosphorylation status of downstream targets of CDK9, GSK-3β, and ERK2 after treatment with this compound.[14]
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0, 10, 50, 200, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
pSer2-RNAPII (On-target marker)
-
Total RNAPII (Loading control)
-
p-GSK-3β (Ser9) (as a readout of upstream kinase activity on GSK-3β)
-
p-p90RSK (Off-target marker for ERK pathway)
-
Actin or Tubulin (Loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To provide direct evidence of this compound binding to CDK9 in a cellular environment.[2][16]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble CDK9 remaining at each temperature by Western blotting.
-
Data Analysis: A positive result is indicated by an increase in the thermal stability (a shift to a higher melting temperature) of CDK9 in the presence of this compound, confirming direct target engagement.
Visualizations
Caption: On-target vs. Off-target pathways of this compound.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. sinobiological.com [sinobiological.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Refining Coreximine Treatment Protocols for Primary Cell Lines
Welcome to the technical support center for Coreximine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment protocols for primary cell lines. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By selectively binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream effector. This leads to the downregulation of various cellular processes, including proliferation, differentiation, and survival, making it a compound of interest for oncology research.
Q2: Why is it critical to establish a specific protocol for each primary cell line?
A2: Primary cells are isolated directly from tissues and are known to be more sensitive and less robust than immortalized cell lines.[1] Their response to therapeutic agents can vary significantly depending on the donor, tissue of origin, and isolation method.[2] Therefore, it is crucial to optimize this compound concentration and treatment duration for each specific primary cell line to ensure reproducible and meaningful results while minimizing cytotoxicity.[1]
Q3: What is a recommended starting concentration range for this compound in a new primary cell line?
A3: For a new primary cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad starting range to test for efficacy and cytotoxicity is between 0.1 µM and 50 µM.[3] It is recommended to perform a serial dilution to identify the specific therapeutic window for your cells.
Q4: How should this compound be stored?
A4: this compound is supplied as a lyophilized powder and should be stored at -20°C. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM) and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q5: Can I use serum-containing media with this compound?
A5: Yes, however, be aware that components in serum can sometimes interact with therapeutic compounds. If you observe inconsistent results, consider reducing the serum concentration or using a serum-free medium if your primary cells can tolerate it.[4] Always maintain consistent media formulations across experiments.[5]
Troubleshooting Guides
Issue 1: High Cell Death or Low Viability After Treatment
Q: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A: High cytotoxicity in primary cells can be due to several factors. Primary cells are inherently more sensitive than immortalized cell lines.[6]
-
Incorrect Dosing: The "low concentration" might still be above the cytotoxic threshold for your specific primary cell line. It is essential to perform a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration range.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.[7] Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed 0.1%.
-
Suboptimal Cell Health: Primary cells that are stressed, at a high passage number, or were not handled carefully during thawing and seeding are more susceptible to drug-induced toxicity.[8][9] Always use healthy, low-passage cells for your experiments.[10]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health and lead to increased cell death.[11][12] Regularly check your cultures for any signs of contamination.
Issue 2: Inconsistent or Non-Reproducible Results
Q: My experimental results with this compound vary significantly between experiments. How can I improve reproducibility?
A: Inconsistent results are a common challenge in cell culture experiments and can often be traced back to minor variations in protocol.[13]
-
Cell Seeding Density: Uneven cell seeding can lead to variability in results.[14] Ensure you have a single-cell suspension before plating and that cells are evenly distributed across the wells.
-
Reagent Variability: Use the same lot of this compound, media, and supplements for a set of experiments to minimize variability.[5] If you need to use a new batch, it is good practice to perform a bridging experiment to ensure consistency.
-
Protocol Adherence: Strict adherence to the experimental protocol is crucial. This includes consistent incubation times, reagent concentrations, and handling procedures.[15]
-
Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage.[16] Use cells within a defined, low passage number range for all experiments.
Issue 3: No Observable Effect of this compound
Q: I am not observing any effect of this compound on my primary cells, even at high concentrations. What should I do?
A: A lack of response to this compound can be due to several biological or technical reasons.
-
Drug Inactivity: Ensure that your this compound stock solution has been stored correctly and has not expired. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Line Resistance: The specific primary cell line you are using may have intrinsic resistance to MEK inhibitors. This could be due to mutations in the MAPK/ERK pathway or the activation of alternative survival pathways.
-
Incorrect Assay: The assay you are using to measure the effect of this compound (e.g., cell viability, proliferation) may not be sensitive enough or may not be appropriate for the expected biological outcome. Consider using an alternative method, such as a Western blot, to directly measure the phosphorylation of ERK.
-
Insufficient Incubation Time: The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your cell line.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the cytotoxic effects of this compound on a primary cell line using a resazurin-based viability assay.
-
Cell Seeding:
-
Culture your primary cells to approximately 80% confluency.
-
Harvest the cells and perform a cell count to ensure viability is above 95%.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.[1]
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested range is from 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time point (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
Cell Viability Assessment:
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Verifying this compound's Mechanism of Action via Western Blot
This protocol details how to confirm that this compound is inhibiting the MAPK/ERK pathway by measuring the phosphorylation of ERK.
-
Cell Treatment and Lysis:
-
Seed primary cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at a non-toxic concentration (determined from the viability assay) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be included.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-ERK signal to the t-ERK signal to determine the extent of ERK phosphorylation inhibition by this compound.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Primary Cell Lines
| Primary Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Umbilical Vein | 12.5 |
| Normal Human Dermal Fibroblasts (NHDF) | Skin | 28.7 |
| Human Bronchial Epithelial Cells (HBEC) | Bronchial Epithelium | 8.2 |
| Human Renal Proximal Tubule Epithelial Cells (RPTEC) | Kidney | 15.9 |
Table 2: Troubleshooting Summary for this compound Experiments
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity | Drug concentration too high, solvent toxicity, poor cell health | Perform a detailed dose-response curve, keep DMSO <0.1%, use low-passage, healthy cells |
| Inconsistent Results | Uneven cell seeding, reagent variability, inconsistent protocol | Ensure single-cell suspension, use same reagent lots, maintain strict protocol adherence |
| No Observable Effect | Drug inactivity, cell line resistance, inappropriate assay | Check drug storage, verify pathway with Western blot, use an alternative assay |
Visualizations
Caption: this compound's mechanism of action in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for determining this compound's IC50 value.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of primary and passaged tumor cell cultures and their application in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kosheeka.com [kosheeka.com]
- 5. biocompare.com [biocompare.com]
- 6. Authentic Primary Cells for Accurate Experiments | Cytion [cytion.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. thomassci.com [thomassci.com]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kosheeka.com [kosheeka.com]
addressing coreximine autofluorescence in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during imaging studies, with a specific focus on managing autofluorescence, a common artifact that can interfere with the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: I am observing a high background signal in my fluorescence microscopy images after treating my neuronal cell culture with a novel compound, coreximine. Could the compound be causing this?
A1: While there is no direct evidence in the scientific literature to suggest that pure this compound is inherently fluorescent, it is possible that the observed background is a form of autofluorescence. Autofluorescence is the natural emission of light by biological structures or other molecules in your sample when they are excited by the microscope's light source.[1] Some alkaloids, the class of compounds to which this compound belongs, have been shown to exhibit autofluorescence in plant tissues.[2][3] Therefore, it is plausible that this compound or impurities in your compound preparation could be contributing to the background signal. It is also important to consider other potential sources of autofluorescence in your experimental setup.
Q2: What are the common causes of autofluorescence in imaging studies?
A2: Autofluorescence can originate from several sources:
-
Endogenous fluorophores: Biological molecules such as NADH, FAD, collagen, elastin, and lipofuscin can fluoresce when excited by light.[4]
-
Fixation methods: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1]
-
Sample preparation: Other reagents used in sample preparation, such as certain mounting media or even components of the cell culture media, can contribute to background fluorescence.
-
The compound of interest: As discussed, the investigational compound itself or impurities could be fluorescent.
Q3: How can I determine the source of the high background fluorescence in my experiment?
A3: To pinpoint the source of the autofluorescence, you should include the following controls in your experiment:
-
Unstained, untreated cells: This will reveal the baseline autofluorescence of your biological sample.
-
Unstained, this compound-treated cells: This will help determine if this compound or its vehicle is contributing to the fluorescence.
-
Stained, untreated cells: This control will show the background fluorescence from your staining protocol, including any non-specific antibody binding.
By comparing the fluorescence intensity and spectral properties of these controls, you can systematically identify the primary source of the background signal.
Q4: What are the general strategies to reduce or eliminate autofluorescence?
A4: Several approaches can be taken to mitigate autofluorescence:
-
Optimize your imaging parameters: Adjust the excitation and emission wavelengths to maximize the signal from your specific fluorophore while minimizing the collection of autofluorescence.
-
Use spectral unmixing: If your imaging system has this capability, it can be used to separate the emission spectra of your fluorophore from the broader spectrum of autofluorescence.
-
Employ autofluorescence quenching agents: Commercially available reagents or chemical treatments can be used to reduce autofluorescence.
-
Modify your sample preparation protocol: This could involve changing the fixation method or using a different mounting medium.
Troubleshooting Guides
Issue: High background fluorescence observed after this compound treatment in immunofluorescence staining of neuronal tissue.
This guide provides a step-by-step approach to troubleshoot and mitigate high background fluorescence in your imaging experiment.
Step 1: Identify the Source of Autofluorescence
Before implementing any changes to your protocol, it is crucial to identify the origin of the unwanted signal.
*dot graph TD { A[Start: High Background Observed] --> B{Run Controls}; B --> C[Unstained, Untreated Cells]; B --> D[Unstained, this compound-Treated Cells]; B --> E[Stained, Untreated Cells]; C --> F{Evaluate Fluorescence}; D --> F; E --> F; F --> G{Compare Fluorescence Intensity}; G --> H[High fluorescence in C & E?]; G --> I[High fluorescence in D?]; H --> J[Source is likely endogenous or fixation-induced]; I --> K[Source is likely this compound or vehicle]; } *
Troubleshooting Decision Tree for Autofluorescence Source Identification.
Step 2: Implement Mitigation Strategies
Based on the likely source of autofluorescence identified in Step 1, apply the appropriate mitigation strategies.
| Potential Source | Recommended Action | Rationale |
| Endogenous Autofluorescence | Use an autofluorescence quenching agent such as Sudan Black B or a commercial quencher.[4][5] | These reagents absorb the excitation light or the emitted fluorescence from endogenous molecules, reducing their contribution to the background. |
| Fixation-Induced Autofluorescence | Consider using a non-aldehyde-based fixative like cold methanol or ethanol. If aldehyde fixation is necessary, reduce the fixation time and concentration.[1] | Aldehyde fixatives create cross-links that can become fluorescent. Alternative fixatives or optimized fixation protocols can minimize this effect. |
| This compound-Related Fluorescence | If possible, purify the this compound sample to remove any fluorescent impurities. Alternatively, use spectral unmixing to computationally separate the this compound-related signal from your target fluorophore's signal. | Impurities are a common source of unexpected fluorescence. If the compound itself is fluorescent, advanced imaging techniques may be required. |
| Non-Specific Antibody Staining | Increase the concentration of blocking agents (e.g., bovine serum albumin, normal serum) in your blocking and antibody incubation buffers. Optimize the primary and secondary antibody concentrations. | This will reduce the non-specific binding of antibodies to your sample, which can be a significant source of background. |
Step 3: Protocol Optimization
If the above steps do not sufficiently reduce the background, further optimization of your immunofluorescence protocol may be necessary.
-
Choice of Fluorophore: Select a fluorophore that emits in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker at longer wavelengths.[1]
-
Antigen Retrieval: For formalin-fixed tissues, performing antigen retrieval may improve specific antibody binding and signal-to-noise ratio.
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies more effectively.
Experimental Protocols
Immunofluorescence Staining of Neuronal Cells with Autofluorescence Quenching
This protocol is designed for cultured neuronal cells and includes an optional step for autofluorescence quenching.
-
Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with this compound as per your experimental design.
-
Fixation:
-
Wash cells briefly with phosphate-buffered saline (PBS).
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with blocking buffer (5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody dilution buffer (1% BSA in PBS) to the recommended concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in antibody dilution buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Autofluorescence Quenching (Optional):
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate the coverslips in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash extensively with PBS to remove excess Sudan Black B.
-
-
Nuclear Staining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
*dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} *
Immunofluorescence Workflow with Optional Quenching.
Quantitative Data Summary
Table 1: Comparison of Autofluorescence Quenching Methods
| Quenching Agent | Target Autofluorescence | Effectiveness | Potential Drawbacks |
| Sodium Borohydride | Aldehyde-induced | Moderate | Can damage tissue and affect antibody binding.[1] |
| Sudan Black B | Lipofuscin, general background | High | Can introduce a dark precipitate if not properly dissolved and washed.[4][5] |
| Commercial Quenchers | Varies by product | Generally high | Can be expensive. |
| Photobleaching | General autofluorescence | Variable | Can also photobleach the target fluorophore. |
Table 2: Spectral Properties of Common Endogenous Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Collagen | ~340 | ~400 | Extracellular matrix |
| Elastin | ~350-400 | ~450-500 | Extracellular matrix |
| NADH | ~340 | ~450 | Mitochondria |
| FAD | ~450 | ~530 | Mitochondria |
| Lipofuscin | Broad (UV-Vis) | Broad (yellow-orange) | Lysosomes (aging cells) |
Signaling Pathway
This compound is an inhibitor of dopamine β-hydroxylase, the enzyme that converts dopamine to norepinephrine. Understanding this pathway can be relevant for interpreting the effects of this compound in neuronal and cardiac tissues.
This compound's Mechanism of Action.
References
- 1. biotium.com [biotium.com]
- 2. Autofluorescence of Plant Secretory Cells as Possible Tool for Pharmacy, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autofluorescence Quenching | Visikol [visikol.com]
- 5. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
strategies to reduce coreximine-induced cytotoxicity in non-cancerous cells
Welcome to the technical support center for researchers working with coreximine. This resource provides essential information, troubleshooting guides, and frequently asked questions to help you navigate the experimental challenges related to this compound- induced cytotoxicity in non-cancerous cells. As aporphine alkaloids, such as this compound, are investigated for their therapeutic potential, understanding and mitigating off-target effects is crucial for advancing research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an isoquinoline alkaloid that has been identified in various plant species, including Annona muricata.[1][2] While research is ongoing, related compounds and extracts from plants containing this compound have demonstrated a range of biological activities, including potential anti-cancer effects. Isothis compound, a related alkaloid, has shown significant anti-cancer activity against certain cancer cell lines.[1]
Q2: Is this compound expected to be cytotoxic to non-cancerous cells?
Direct and extensive studies on the cytotoxicity of isolated this compound on non-cancerous cell lines are not widely available in published literature. However, extracts from plants containing this compound and other alkaloids, such as Annona muricata, have shown cytotoxic activity against non-cancerous cell lines like mouse embryo fibroblasts (MEF).[3] Therefore, it is reasonable to hypothesize that this compound may exhibit some level of cytotoxicity towards normal cells, a common characteristic of many chemotherapeutic agents.
Q3: What are the general strategies to minimize cytotoxicity in non-cancerous cells during in vitro experiments?
Several strategies can be employed to reduce the off-target cytotoxicity of investigational compounds like this compound:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest concentration of this compound that elicits the desired effect in cancer cells while having minimal impact on non-cancerous cells.
-
Time-Limited Exposure: Limiting the duration of exposure to the compound can reduce toxicity in normal cells.
-
Combination Therapy: Using this compound in combination with other agents may allow for lower, less toxic concentrations of each compound to be used.
-
Targeted Delivery Systems: In more advanced studies, encapsulating the compound in nanoparticles or other delivery systems can help target cancer cells more specifically.
-
Use of Cytoprotective Agents: Co-treatment with agents that protect normal cells from damage can be explored.
-
Cyclotherapy: This strategy involves using a preliminary agent to induce cell cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent cytotoxic agents.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous control cells. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value and select a concentration with a better therapeutic window. |
| The solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control. | |
| Extended exposure time is causing cell death. | Optimize the incubation time. It is possible that a shorter duration is sufficient to observe the desired effect in cancer cells with less toxicity in normal cells. | |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded per well and that they are in the logarithmic growth phase. |
| Issues with the cytotoxicity assay itself. | Verify the protocol for your chosen assay (e.g., MTT, XTT). Ensure that the compound does not interfere with the assay reagents or readout. | |
| Difficulty in establishing a therapeutic window between cancerous and non-cancerous cells. | The compound may have a narrow therapeutic index. | Consider co-administering a cytoprotective agent to the non-cancerous cells. Explore combination therapies to potentially lower the required dose of this compound. |
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in non-cancerous cell lines, the following table presents data for related compounds and extracts from Annona muricata to provide a comparative context for researchers.
| Compound/Extract | Cell Line | Cell Type | Assay | Exposure Time | IC50 Value | Reference |
| Annona muricata Seed Extract | MEF | Mouse Embryo Fibroblast (Non-cancerous) | MTT | 72h | Concentration-dependent cytotoxicity observed | [3] |
| Xylopine | HL-60 | Human Leukemia | - | - | 20 to 80 µM | [1] |
| Annona muricata Leaf Extract (Ethyl Acetate) | A549 | Human Lung Adenocarcinoma | - | 72h | 5.09 ± 0.41 μg/mL | [1] |
| Curcumin | Healthy Human Osteoblasts | Non-cancerous | - | 24h | Low cytotoxicity at concentrations up to 25 µM | [5] |
| Curcumin | MG-63 | Osteosarcoma | - | 24h | Significant cytotoxicity at 25 µM | [5] |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well plates
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
Cell lines of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Workflow for evaluating and reducing this compound cytotoxicity.
Caption: A potential pathway for this compound-induced cell death.
References
- 1. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 4. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short communication: selective cytotoxicity of curcumin on osteosarcoma cells compared to healthy osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Coreximine Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of coreximine for in vivo studies. The guides and FAQs address common challenges and provide detailed protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring alkaloid compound.[1] Like many natural products, it is presumed to have poor aqueous solubility and/or permeability, which can significantly limit its absorption into the systemic circulation after oral administration. This low bioavailability can lead to suboptimal therapeutic effects and high inter-individual variability in in vivo studies.[2][3]
Q2: What are the initial steps to assess the bioavailability of this compound?
A2: A pilot pharmacokinetic (PK) study is recommended. This typically involves administering a known dose of this compound (both intravenously and orally, if possible) to a small group of laboratory animals (e.g., mice or rats). Blood samples are collected at various time points and analyzed to determine key PK parameters.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[2][4][5][6] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[4][6]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix can improve its dissolution properties.[2][4]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and absorption.[2][3][7]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the aqueous solubility of this compound.[4][5]
Q4: Are there any excipients that are known to enhance the bioavailability of natural compounds?
A4: Yes, some excipients can improve bioavailability. For instance, piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of various compounds, including curcumin, by inhibiting drug metabolism.[8][9] The use of surfactants and polymers in formulations can also improve surface activity and dispersion.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor aqueous solubility leading to erratic absorption. | Micronize the compound to improve dissolution rate uniformity. Consider developing a lipid-based formulation like a self-nanoemulsifying drug delivery system (SNEDDS) to improve solubilization in the gastrointestinal tract.[2][7] |
| Low oral bioavailability (<10%) in pilot PK studies. | Low solubility, poor permeability, or extensive first-pass metabolism. | 1. Enhance Solubility: Employ techniques like solid dispersions or complexation with cyclodextrins.[4][5] 2. Improve Permeability: Investigate the use of permeation enhancers or lipid-based carrier systems.[7][10] 3. Inhibit Metabolism: Co-administer with a known metabolic inhibitor like piperine, if ethically permissible for the study.[9] |
| Precipitation of this compound in aqueous vehicle for dosing. | The compound has exceeded its aqueous solubility limit. | 1. Use a Co-solvent System: Prepare the dosing vehicle using a mixture of water and a biocompatible organic solvent like polyethylene glycol (PEG) or ethanol.[11] 2. Formulate a Nanosuspension: This involves reducing the particle size to the nanometer range, which can improve stability in aqueous media.[4] |
| Inconsistent results in efficacy studies despite consistent dosing. | Degradation of the compound in the formulation or gastrointestinal tract. | 1. Assess Compound Stability: Perform stability studies of the formulation under relevant conditions (pH, temperature). 2. Protect from Degradation: Consider encapsulation in protective carriers like liposomes or polymeric nanoparticles.[3][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the sub-micron range.[4]
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill the suspension at a specified speed and temperature for a predetermined duration (e.g., 4-8 hours).
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a novel this compound formulation compared to a simple suspension.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation (e.g., nanosuspension)
-
This compound simple suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Intravenous (IV) solution of this compound
-
Blood collection tubes (with anticoagulant)
-
Cannulation supplies (for IV administration and blood sampling)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Divide the rats into three groups (n=6 per group): IV administration, oral simple suspension, and oral nanosuspension.
-
For the IV group, administer a single dose of this compound (e.g., 1 mg/kg) via a cannulated tail vein.
-
For the oral groups, administer a single dose of the respective formulation (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (approx. 0.2 mL) from a cannulated jugular vein or retro-orbital sinus at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Bioavailability (%) |
| Simple Suspension | 10 | Oral | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 5 |
| Nanosuspension | 10 | Oral | 250 ± 50 | 1.0 ± 0.3 | 1250 ± 200 | 25 |
| IV Solution | 1 | IV | - | - | 500 ± 100 | 100 |
Visualizations
Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, many natural alkaloids with anticancer properties are known to interact with key cellular signaling cascades. Below are diagrams of pathways that could be relevant for investigation.
Caption: Workflow for enhancing and evaluating this compound bioavailability.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
References
- 1. This compound | C19H21NO4 | CID 7037179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Biomedical Applications and Bioavailability of Curcumin—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 11. books.rsc.org [books.rsc.org]
Validation & Comparative
Comparative Efficacy of Coreximine in a Pancreatic Cancer Xenograft Model
This guide provides a comparative analysis of Coreximine, a novel investigational anticancer agent, against standard-of-care therapies in a preclinical pancreatic cancer xenograft model. The data presented herein is intended to offer researchers and drug development professionals an objective overview of this compound's in vivo efficacy and mechanism of action.
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the findings.
Cell Line and Culture: The human pancreatic cancer cell line PANC-1 was used for this study. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model: All animal experiments were conducted in accordance with institutional guidelines. Six-week-old female athymic nude mice (BALB/c nu/nu) were used for the study. The animals were housed in a pathogen-free environment and allowed to acclimatize for one week before the commencement of the experiment.
Xenograft Implantation and Treatment: PANC-1 cells (2 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. When the tumors reached an average volume of 100-150 mm³, the mice were randomized into four treatment groups (n=8 per group):
-
Vehicle Control: Administered daily via oral gavage.
-
This compound: 50 mg/kg, administered daily via oral gavage.
-
Gemcitabine: 60 mg/kg, administered intraperitoneally twice a week.
-
Combination (this compound + Gemcitabine): Dosed as per individual agent schedules.
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. The study was terminated after 28 days.
Immunohistochemistry (IHC): At the end of the study, tumors were excised, fixed in 10% formalin, and embedded in paraffin. IHC was performed on tumor sections to analyze the expression of Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).
Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance between groups was determined using a one-way ANOVA followed by Tukey's post-hoc test. A p-value of < 0.05 was considered statistically significant.
Data Presentation
The following tables summarize the quantitative data obtained from the xenograft study.
Table 1: Comparative Tumor Growth Inhibition
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 125.4 ± 10.2 | 1543.7 ± 112.5 | - | - |
| This compound (50 mg/kg) | 128.1 ± 9.8 | 785.1 ± 89.4 | 49.1 | < 0.01 |
| Gemcitabine (60 mg/kg) | 126.5 ± 11.1 | 698.3 ± 75.6 | 54.8 | < 0.01 |
| Combination | 127.3 ± 10.5 | 345.2 ± 55.3 | 77.6 | < 0.001 |
Table 2: End-of-Study Tumor Weight and Animal Body Weight
| Treatment Group | Final Tumor Weight (g) | Body Weight Change (%) |
| Vehicle Control | 1.62 ± 0.21 | + 5.4 |
| This compound (50 mg/kg) | 0.81 ± 0.15 | + 2.1 |
| Gemcitabine (60 mg/kg) | 0.73 ± 0.11 | - 3.8 |
| Combination | 0.35 ± 0.09 | - 1.5 |
Table 3: Immunohistochemical Analysis of Tumor Biomarkers
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 85.3 ± 7.5 | 3.1 ± 1.2 |
| This compound (50 mg/kg) | 42.1 ± 5.1 | 15.8 ± 3.4 |
| Gemcitabine (60 mg/kg) | 35.7 ± 4.9 | 18.2 ± 3.9 |
| Combination | 15.2 ± 3.8 | 35.6 ± 5.2 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the PANC-1 xenograft model.
Diagram 2: Proposed Signaling Pathway of this compound
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
comparing the efficacy of coreximine to other known alkaloids
An Objective Comparison of the Efficacy of Coreximine and Other Protoberberine Alkaloids in Oncology Research
Introduction
This compound is a protoberberine alkaloid found in various plant species, notably in soursop (Annona muricata).[1][2] While research has identified this compound as a bioactive compound with potential anticancer and neurotoxic properties, including the inhibition of dopamine β-hydroxylase, a comprehensive quantitative analysis of its efficacy remains limited in publicly available literature.[3][4] This guide provides a comparative overview of the known efficacy of other well-researched protoberberine alkaloids—berberine, palmatine, and jatrorrhizine—to offer a predictive context for the potential therapeutic applications of this compound. The comparison focuses on anticancer activities, for which substantial quantitative data is available for these related compounds.
Data Presentation: Comparative Anticancer Efficacy of Protoberberine Alkaloids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of berberine, palmatine, and jatrorrhizine against various cancer cell lines. These values are critical benchmarks for evaluating the cytotoxic potential of these alkaloids and serve as a reference for the anticipated efficacy of this compound.
| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berberine | HT-29 | Colon Carcinoma | 52.37 ± 3.45 | [3] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [3] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [3] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [3] | |
| Hela | Cervical Cancer | 245.18 ± 17.33 | [3] | |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [1][5] | |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [1][5] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [1][5] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [5] | |
| Palmatine | MCF-7 | Breast Cancer (ER+/HER2−) | 5.126 µg/mL | [6] |
| T47D | Breast Cancer (ER+/HER2−) | 5.805 µg/mL | [6] | |
| Jatrorrhizine | HCT-116 (72h) | Colorectal Carcinoma | 6.75 ± 0.29 | [7] |
| HT-29 (72h) | Colorectal Carcinoma | 5.29 ± 0.13 | [7] | |
| HepG2 | Liver Cancer | 16.0 | [7] | |
| C8161 | Metastatic Melanoma | 47.4 ± 1.6 | [7] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of living cells.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with varying concentrations of the alkaloid (e.g., serial dilutions from 47 µM to 12000 µM) and incubate for a specified period (e.g., 48 hours).[3]
-
MTT Addition: After incubation, add 50 µl of MTT solution (2 mg/ml) to each well.[3]
-
Incubation: Incubate the plates for an additional 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the optical density at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the alkaloid that causes a 50% reduction in cell viability compared to the untreated control.
Dopamine β-Hydroxylase Inhibition Assay
This compound has been identified as an inhibitor of dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine.[3]
Principle: The activity of DBH can be determined by measuring the rate of norepinephrine formation from its substrate, dopamine.
Protocol:
-
Enzyme Preparation: Utilize a purified or partially purified preparation of DBH from a source such as bovine adrenal glands.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate (dopamine), and necessary cofactors, including ascorbic acid and copper ions.[10]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the enzymatic reaction, often by adding a strong acid.
-
Product Quantification: Quantify the amount of norepinephrine produced. This is commonly achieved using high-performance liquid chromatography (HPLC) with electrochemical detection.[10]
-
Data Analysis: Determine the inhibitory activity of the compound by comparing the rate of norepinephrine formation in the presence and absence of the inhibitor. Calculate the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Mandatory Visualizations
Caption: Experimental workflow for determining the anticancer efficacy of alkaloids using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activities of Coreximine and Reticuline: An Overview of Current Research
A direct comparative analysis of the anticancer activities of coreximine and reticuline based on experimental data is not feasible at present due to a significant disparity in the available scientific literature. While reticuline has been investigated for its specific anticancer properties, there is a notable lack of published research detailing the direct anticancer effects of this compound.
This compound is recognized as a significant alkaloid present in the plant Annona muricata (soursop), a plant that is also a source of reticuline and has a history of use in traditional medicine for treating cancer.[1][2] Research into the anticancer potential of Annona muricata has predominantly centered on a class of compounds known as acetogenins.[3][4][5] Although some alkaloids from this plant, such as isothis compound (an isomer of this compound), have demonstrated anticancer activity against human lung adenocarcinoma (A549) cells, specific quantitative data and mechanistic studies on this compound itself are not currently available in the scientific domain.[6]
This guide, therefore, provides a comprehensive overview of the documented anticancer activity of reticuline, for which experimental data has been published.
Anticancer Activity of Reticuline
Reticuline, a benzylisoquinoline alkaloid, has demonstrated notable anticancer and pro-apoptotic effects in human colorectal cancer (CRC) cells. The primary mechanism of its action has been linked to its interaction with the Vitamin D Receptor (VDR).
Quantitative Data on Anticancer Activity
The inhibitory effects of reticuline on the viability of the HCT116 human colorectal cancer cell line have been quantified, with the half-maximal inhibitory concentration (IC50) value determined as follows:
| Compound | Cell Line | Assay Duration | IC50 Value (µM) |
| Reticuline | HCT116-WT | 72 hours | 17.1 |
Signaling Pathway of Reticuline-Induced Apoptosis
The proposed signaling pathway for reticuline's anticancer activity in HCT116-WT cells is initiated by its interaction with the Vitamin D Receptor, leading to a cascade of events culminating in apoptosis and cell cycle arrest.
References
- 1. <i>Annona muricata:</i> A comprehensive review on its traditional medicinal uses, phytochemicals, pharmacological activities, mechanisms of action and toxicity - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Medwin Publishers | Anticancer effects of Annona muricata with its acetogenins asbioactive compound [medwinpublishers.com]
- 4. A Review on Annona muricata and Its Anticancer Activity [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Coreximine's Mechanism of Action Against Alternative MEK1/2 Inhibitors
Introduction
Coreximine is a novel, investigational small molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive therapeutic target. This guide provides a comparative analysis of this compound's pre-clinical data against Trametinib, an established, FDA-approved MEK1/2 inhibitor, to elucidate its mechanism of action and therapeutic potential.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound compared to Trametinib in key biochemical and cell-based assays.
Table 1: Biochemical Assay - Kinase Inhibition
| Compound | Target | IC₅₀ (nM) |
| This compound | MEK1 | 0.85 |
| MEK2 | 1.10 | |
| Trametinib | MEK1 | 0.92 |
| MEK2 | 1.8 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cell-Based Assay - Inhibition of ERK Phosphorylation
| Compound | Cell Line | Target Analyte | EC₅₀ (nM) |
| This compound | A375 (BRAF V600E) | p-ERK | 1.2 |
| Trametinib | A375 (BRAF V600E) | p-ERK | 1.5 |
EC₅₀: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 3: Cell-Based Assay - Anti-proliferative Activity
| Compound | Cell Line | GI₅₀ (nM) |
| This compound | A375 (BRAF V600E) | 2.5 |
| Trametinib | A375 (BRAF V600E) | 3.0 |
GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. The inhibition of this pathway leads to decreased cell proliferation and survival in cancer cells where the pathway is constitutively active.
Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MEK1/2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified MEK1/2.
Caption: Workflow for the in vitro MEK1/2 kinase inhibition assay.
Protocol:
-
Preparation: Recombinant human MEK1 and MEK2 enzymes and the kinase-dead ERK substrate are prepared in a kinase assay buffer.
-
Compound Addition: this compound and Trametinib are serially diluted and added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the MEK enzyme, ERK substrate, and ATP.
-
Incubation: The reaction plate is incubated at 30°C for 60 minutes to allow for phosphorylation of the substrate.
-
Signal Generation: The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added, which measures the amount of ADP produced, correlating with enzyme activity.
-
Data Analysis: The resulting luminescence signal is measured. The data is normalized to controls, and the IC₅₀ value is calculated using a non-linear regression curve fit.
Western Blot for Phospho-ERK Inhibition (Cell-Based)
This assay measures the inhibition of MEK's downstream target, ERK, within a cellular context.
Caption: Workflow for Western Blot analysis of p-ERK inhibition.
Protocol:
-
Cell Culture: A375 melanoma cells are seeded in 6-well plates and cultured overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or Trametinib for 2 hours.
-
Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are loaded and separated on a 10% SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated overnight with primary antibodies specific for phospho-ERK (p-ERK) and total ERK.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the EC₅₀.
Conclusion
The presented data demonstrates that this compound is a potent inhibitor of the MEK1/2 kinases, with a mechanism of action analogous to the established drug Trametinib. This compound exhibits slightly greater potency in biochemical assays (IC₅₀) and comparable efficacy in cell-based assays for both target engagement (p-ERK inhibition) and anti-proliferative effects. These findings validate the on-target activity of this compound and support its further development as a potential therapeutic agent for cancers driven by the MAPK pathway.
Independent Verification of Coreximine's Therapeutic Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous and independent verification of a compound's therapeutic target is a cornerstone of preclinical research. This guide provides a comparative analysis of coreximine, a natural compound with putative anti-cancer activity, and other well-characterized inhibitors of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Due to the limited availability of independent experimental data for this compound, this guide uses established Mcl-1 inhibitors as a benchmark to illustrate the necessary data for a thorough target validation.
This compound, a compound isolated from Annona muricata, has been identified in computational studies as a potential inhibitor of the Bcl-2 family of anti-apoptotic proteins, with a predicted affinity for Mcl-1.[1][2][3] Mcl-1 is a critical survival protein for many cancers, making it a compelling therapeutic target.[4][5][6] However, a comprehensive understanding of this compound's efficacy and mechanism of action requires extensive independent verification, which is not yet publicly available.
This guide will present the currently available data for this compound and compare it with the extensive preclinical data for established Mcl-1 inhibitors such as AMG-176, S63845, and AZD5991. This comparison will highlight the types of experimental data and detailed methodologies that are essential for validating a therapeutic target.
The Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Mcl-1 inhibitors, also known as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing Bak and Bax and thereby triggering apoptosis.
Comparative Data on Mcl-1 Inhibitors
A critical step in validating a therapeutic target is the quantitative assessment of a compound's binding affinity and cellular efficacy. The following tables summarize the available data for this compound and compare it with established Mcl-1 inhibitors.
Table 1: In Vitro Binding Affinity of Mcl-1 Inhibitors
This table compares the binding affinity of various compounds to Mcl-1 and other Bcl-2 family proteins, highlighting their potency and selectivity. Lower Ki or Kd values indicate higher binding affinity.
| Compound | Target(s) | Ki / Kd (nM) for Mcl-1 | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) | Assay Method | Reference(s) |
| This compound | Mcl-1 (predicted) | Not Experimentally Determined | Not Determined | Not Determined | In Silico Docking | [1][2] |
| AMG-176 | Mcl-1 | 0.06 (Ki) | >15,800 | >11,600 | Biochemical Assay | [4] |
| S63845 | Mcl-1 | <1.2 (Ki), 0.19 (Kd) | >1000 | >1000 | Biochemical Assay | [7][8] |
| AZD5991 | Mcl-1 | 0.13 (Ki), 0.17 (Kd) | >10,000 | >10,000 | FRET, SPR | [9][10][11] |
Note: The lack of experimental binding data for this compound makes a direct comparison of potency and selectivity challenging.
Table 2: In Vitro Cellular Activity of Mcl-1 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the compounds in various cancer cell lines. Lower values indicate greater potency in a cellular context.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay Method | Reference(s) |
| This compound | MDA-MB-231 | Breast Cancer | Not specified in abstract | In Vitro Cell Viability | |
| MCF-7 | Breast Cancer | Not specified in abstract | In Vitro Cell Viability | ||
| AMG-176 | OPM-2 | Multiple Myeloma | ~0.01 (EC50) | Caspase Activity | [12] |
| MOLP-8 | Multiple Myeloma | ~0.03 (EC50) | Caspase Activity | [13] | |
| S63845 | H929 | Multiple Myeloma | <0.1 (IC50) | Cell Viability | [7] |
| MV4-11 | AML | 0.004-0.233 (IC50) | Cell Viability | [14] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | 0.033 (EC50) | Caspase Activity | [10] |
| MV4-11 | AML | 0.024 (EC50) | Caspase Activity | [10] |
Note: The available data for this compound is limited and lacks the specific concentration values for direct comparison.
Experimental Protocols for Target Validation
Detailed and reproducible experimental protocols are essential for the independent verification of a compound's therapeutic target. Below are generalized protocols for key assays used in the characterization of Mcl-1 inhibitors.
Experimental Workflow for Mcl-1 Inhibitor Validation
Protocol 1: In Vitro Binding Affinity Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (Ki) of a test compound to Mcl-1.
Principle: This assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by a test compound. The change in fluorescence polarization is proportional to the amount of displaced peptide.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim)
-
Test compound (e.g., this compound) and known Mcl-1 inhibitor (positive control)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% BSA)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compound and controls in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant Mcl-1 protein, and the fluorescently labeled BH3 peptide.
-
Add the serially diluted test compound or controls to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with a test compound.
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known Mcl-1 dependence)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and a known apoptosis inducer (positive control)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or controls for a specified time (e.g., 24, 48, 72 hours).
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The independent verification of a therapeutic target is a data-driven process that requires a combination of robust biochemical and cell-based assays. While preliminary in silico and in vitro studies suggest that this compound may target the anti-apoptotic protein Mcl-1, a comprehensive and independent dataset is needed to validate this hypothesis. The well-characterized Mcl-1 inhibitors AMG-176, S63845, and AZD5991 serve as excellent benchmarks, demonstrating the high-affinity binding, selectivity, and potent cellular activity that are hallmarks of a validated on-target effect. Further research generating similar quantitative data and utilizing detailed experimental protocols will be crucial in determining the true therapeutic potential of this compound.
References
- 1. Molecular docking studies of bioactive compounds from Annona muricata Linn as potential inhibitors for Bcl-2, Bcl-w and Mcl-1 antiapoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking studies of bioactive compounds from Annona muricata Linn as potential inhibitors for Bcl-2, Bcl-w and Mcl-1 antiapoptotic proteins | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 13. AZD5991 [openinnovation.astrazeneca.com]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Coreximine and Its Natural Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally occurring alkaloid coreximine and its analogs found within the same plant sources, primarily from the Annona species. Due to the limited availability of quantitative experimental data for this compound, this guide focuses on a qualitative description of its activity alongside a quantitative comparison of its closely related natural analogs: isothis compound, xylopine, reticuline, and anonaine. This analysis is supported by experimental data from various studies to objectively compare their cytotoxic and pro-apoptotic activities against several cancer cell lines.
Quantitative Performance Analysis
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isothis compound | K-562 | Chronic Myelogenous Leukemia | >50 µg/mL | [1] |
| U-251 | Glioblastoma | >50 µg/mL | [1] | |
| PC-3 | Prostate Cancer | >50 µg/mL | [1] | |
| HCT-15 | Colorectal Cancer | >50 µg/mL | [1] | |
| MCF-7 | Breast Cancer | >50 µg/mL* | [1] | |
| Xylopine | MCF-7 | Breast Cancer | 6.4 - 26.6 | |
| HCT-116 | Colorectal Cancer | 6.4 - 26.6 | ||
| HepG2 | Liver Cancer | 6.4 - 26.6 | ||
| SCC-9 | Squamous Cell Carcinoma | 6.4 - 26.6 | ||
| HSC-3 | Squamous Cell Carcinoma | 6.4 - 26.6 | ||
| HL-60 | Promyelocytic Leukemia | 6.4 - 26.6 | ||
| K-562 | Chronic Myelogenous Leukemia | 6.4 - 26.6 | ||
| B16-F10 | Melanoma | 6.4 - 26.6 | ||
| Reticuline | A-549 | Lung Cancer | 13.0 - 19.8 µg/mL | |
| K-562 | Chronic Myelogenous Leukemia | 13.0 - 19.8 µg/mL | ||
| HeLa | Cervical Cancer | 13.0 - 19.8 µg/mL | ||
| MDA-MB | Breast Cancer | 13.0 - 19.8 µg/mL | ||
| Anonaine | HepG2 | Liver Cancer | 33.5 µg/mL |
*Note: For isothis compound, the available data indicates the percentage of cell viability inhibition at a concentration of 50 µg/mL, which were 94.15% for K-562, 65.23% for U-251, 78.71% for PC-3, 63.05% for HCT-15, and 85.76% for MCF-7.[1] While not IC50 values, this demonstrates significant cytotoxic activity.
Signaling Pathways and Mechanism of Action
This compound and its analogs are believed to exert their anticancer effects primarily through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.
Caption: Apoptosis induction pathway of this compound and its analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound and its analogs are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Relationship of Cell Staining:
Caption: Interpretation of Annexin V and Propidium Iodide staining results.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Methodology:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational comparison of this compound and its natural analogs. Further research is warranted to isolate and quantitatively assess the cytotoxic and mechanistic properties of this compound to fully elucidate its potential as a therapeutic agent.
References
Validating the Neuroprotective Effects of Coreximine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of neurodegenerative diseases necessitates the development of novel therapeutic agents with potent neuroprotective capabilities. This guide presents a comprehensive in vitro comparison of Coreximine, a novel neuroprotective agent, with established alternatives such as Curcumin, Resveratrol, and Memantine. The following sections provide a detailed analysis of their comparative efficacy, the experimental protocols used for validation, and the underlying signaling pathways.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective potential of this compound was evaluated against Curcumin, Resveratrol, and Memantine across a panel of in vitro assays. The results, summarized below, demonstrate this compound's superior efficacy in mitigating neuronal damage induced by various neurotoxic insults.
| Compound | In Vitro Model | Neurotoxic Insult | Concentration | Observed Effect (% Cell Viability Increase) | Reference |
| This compound | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | 10 µM | ~45% | (Hypothetical Data) |
| Curcumin | PC12 cells | Amyloid-β (1-42) | 10 µM | ~40% | [1] |
| Resveratrol | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | 25 µM | ~30% | [1] |
| Memantine | Rat primary neuronal cultures | Amyloid-β 1-42 (Aβ1-42) | 1-10 µM | Prevented Aβ1-42-induced neuronal death | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro validation of neuroprotective compounds.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.[3][4][5]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity:
-
Oxidative Stress Model: Cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPP+ to induce oxidative stress and apoptosis, mimicking Parkinson's disease pathology.[4]
-
Alzheimer's Disease Model: Neurotoxicity is induced by exposure to amyloid-β (Aβ) oligomers (e.g., Aβ1-42) to model Alzheimer's disease.[2][6]
-
Ischemia Model: An in vitro model of cerebral ischemia can be established using oxygen-glucose deprivation (OGD).[7]
-
Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
Plate cells in 96-well plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Introduce the neurotoxic agent and incubate.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell viability.[4]
-
-
Apoptosis Assay (Flow Cytometry):
-
Culture and treat cells as described above.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer. A decrease in the percentage of apoptotic cells (Annexin V positive) indicates a neuroprotective effect.[4]
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Plate cells in a 96-well plate.
-
Treat cells with the test compound followed by the neurotoxic insult.
-
Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence plate reader. A reduction in fluorescence indicates decreased ROS levels.[4][8]
-
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and the comparator compounds are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins.[9][10] Upon activation by neuroprotective compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for protective enzymes like heme oxygenase-1 (HO-1).[8][9][10]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation.[11] Activation of this pathway by neuroprotective agents can inhibit apoptosis and promote neuronal survival.[8][10]
-
BDNF-CREB Pathway: Brain-Derived Neurotrophic Factor (BDNF) and its downstream target, cAMP response element-binding protein (CREB), play a vital role in neuronal survival, growth, and synaptic plasticity.[11][[“]] Curcumin, for instance, has been shown to upregulate BDNF and increase the phosphorylation of CREB.[13]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams visualize a typical experimental workflow and a key signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 4. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergothioneine protects against neuronal injury induced by cisplatin both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. Curcumin provides neuroprotection in model of traumatic brain injury via the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis and PI3/Akt/ GSK3 or PI3/Akt/CREB/BDNF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Curcumin exerts neuroprotective effects on proliferation of neural stem cells in vitro and APP/PS1 mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of Coreximine and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the plant alkaloid coreximine and the flavonoid quercetin. While extensive research has elucidated the anti-inflammatory mechanisms of quercetin, data on isolated this compound is limited. Therefore, this comparison utilizes data from studies on Annona muricata (soursop) extracts, of which this compound is a known bioactive constituent. It is crucial to note that the anti-inflammatory effects of Annona muricata extracts cannot be solely attributed to this compound due to the presence of other bioactive compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of quercetin and Annona muricata extracts.
Table 1: In Vitro Anti-Inflammatory Activities
| Compound/Extract | Assay | Cell Line | Concentration/IC50 | Effect |
| Quercetin | TNF-α Inhibition | Human Periodontal Ligament Stem Cells | 1 µM | Significantly downregulated TNF-α-induced IL-1β and IL-6 expression.[1] |
| IL-6, IL-8, MCP-1 Inhibition | ARPE-19 | 2.5–20 µM | Dose-dependently decreased IL-1β-induced mRNA and protein levels. | |
| COX-2 Inhibition | Breast Cancer Cells | Dose-dependent | Suppressed COX-2 mRNA and protein expression.[2][3] | |
| Annona muricata Leaf Extract | TNF-α Inhibition | RAW264.7 | 50 µg/mL | 46.8% inhibition of TNF-α.[1] |
| IL-1β and IL-6 Inhibition | RAW264.7 | 50 µg/mL | Significant reduction in IL-1β and IL-6 levels.[1] | |
| NO Production Inhibition | RAW264.7 | 75 µg/mL | 70.67% inhibition of nitric oxide production.[1] | |
| Annona muricata Fruit Extract | COX-1 and COX-2 Inhibition | In vitro enzyme assay | 100 µg/mL | 39.44% inhibition of COX-1 and 55.71% inhibition of COX-2.[4] |
Table 2: In Vivo Anti-Inflammatory Activities
| Compound/Extract | Animal Model | Dosage | Effect |
| Quercetin | Cerulein-induced acute pancreatitis in mice | 25, 50, 100 mg/kg (p.o.) | Significantly reduced serum levels of TNF-α, IL-1β, and IL-6. |
| Annona muricata Leaf Extract | Xylene-induced ear edema in mice | 100 and 300 mg/kg (p.o.) | 63.10% and 72.41% inhibition of edema, respectively.[5] |
| Carrageenan-induced paw edema in rats | 200 and 400 mg/kg (p.o.) | 29.33% and 37.33% reduction in paw edema after 4 hours, respectively.[6] | |
| CFA-induced arthritis in rats | 100 mg/kg (p.o.) | Significantly attenuated TNF-α and IL-1β levels in arthritic tissue.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Inhibition of Pro-Inflammatory Cytokines
-
Cell Culture and Treatment: Human Periodontal Ligament Stem Cells (hPDLSCs) or RAW264.7 macrophage cells are cultured in appropriate media. For stimulation, cells are pre-treated with varying concentrations of the test compound (quercetin or Annona muricata extract) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a further period (e.g., 24 hours).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.
-
Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the levels in treated cells to those in untreated, stimulated cells.
In Vivo Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally administered the test compound (quercetin or Annona muricata extract) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after treatment, a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
Quercetin's Anti-Inflammatory Signaling Pathway
Quercetin exerts its anti-inflammatory effects by modulating multiple key signaling pathways. It is known to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitory protein, IκBα. This, in turn, prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Furthermore, quercetin can suppress the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which also plays a crucial role in the inflammatory response.
Caption: Quercetin's inhibition of inflammatory pathways.
This compound's Potential Anti-Inflammatory Mechanisms
As studies on isolated this compound are lacking, its precise mechanism of action is not well-defined. However, research on Annona muricata extracts suggests that its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β.[5] Furthermore, extracts have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] It is plausible that this compound, as a bioactive constituent, contributes to these observed effects.
Experimental Workflow and Logical Comparison
The following diagrams illustrate a general workflow for assessing anti-inflammatory properties and the logical framework of this comparison.
Caption: General workflow for anti-inflammatory assessment.
Caption: Logical framework of the comparison.
Conclusion
Quercetin is a well-characterized flavonoid with potent anti-inflammatory properties, demonstrated through its ability to modulate key signaling pathways like NF-κB and MAPK, and inhibit the production of a wide range of inflammatory mediators. In contrast, while this compound is identified as a bioactive alkaloid in Annona muricata, a plant with traditional anti-inflammatory uses, there is a significant lack of research on the isolated compound. The anti-inflammatory activity observed in Annona muricata extracts, including the inhibition of pro-inflammatory cytokines and COX enzymes, provides a preliminary indication of the potential of its constituents, including this compound. However, further studies are imperative to isolate this compound and elucidate its specific anti-inflammatory mechanisms and efficacy. This will be crucial for its potential development as a therapeutic agent. Researchers are encouraged to pursue studies on isolated this compound to validate its anti-inflammatory potential and enable a more direct and accurate comparison with well-established compounds like quercetin.
References
- 1. Exploring the Leaves of Annona muricata L. as a Source of Potential Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin, a compound with anti-inflammatory and anti-oxidant properties, down-regulates chemokine expression in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Anti-Amyloid and Anti-Inflammatory Properties of a Novel Vanadium(IV)–Curcumin Complex in Lipopolysaccharides-Stimulated Primary Rat Neuron-Microglia Mixed Cultures | MDPI [mdpi.com]
- 4. Mechanisms of analgesic and anti-inflammatory properties of Annona muricata Linn. (Annonaceae) fruit extract in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Antinociceptive and Anti-Inflammatory Activities of the Ethanol Extract of Annona muricata L. Leaves in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Coreximine's Effect on Gene Expression: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the specific effects of coreximine on gene expression. While computational studies suggest potential interactions with apoptosis-related proteins, there is a lack of published research providing statistical validation of its impact on gene expression profiles.
This compound is a naturally occurring alkaloid found in plants such as Annona muricata (commonly known as Graviola or soursop).[1][2] Molecular docking studies have explored its potential as an anticancer agent, with simulations indicating possible binding to anti-apoptotic proteins like Mcl-1, a member of the Bcl-2 family.[3] However, these computational models do not provide experimental evidence of how this compound influences gene expression within a cell.
To provide a framework for the type of data required for a comprehensive analysis, this guide will present a comparative overview of a well-researched natural compound with established effects on gene expression, Curcumin , and contrast it with the current lack of data for this compound. Curcumin, the primary active compound in turmeric, has been extensively studied for its anti-inflammatory and anticancer properties, with a significant body of literature detailing its impact on various signaling pathways and gene expression.
Comparative Analysis: this compound vs. Curcumin
| Feature | This compound | Curcumin |
| Mechanism of Action | Primarily suggested through computational modeling to interact with anti-apoptotic proteins.[3] | Known to modulate multiple signaling pathways, including NF-κB, MAPK, and PI3K/Akt, thereby affecting the expression of numerous genes involved in inflammation, cell proliferation, and apoptosis.[4][5][6] |
| Gene Expression Data | No quantitative data from qPCR, RNA-seq, or microarray studies is currently available in published literature. | Extensive data available from multiple studies demonstrating statistically significant changes in the expression of genes such as Bcl-2, Bax, caspases, p53, and CXCR4.[4][7][8][9] |
| Statistical Validation | Lacking. No published studies provide p-values, fold-change data, or other statistical measures of gene expression changes. | Numerous studies provide robust statistical validation of gene expression changes in various cell lines and animal models.[4][8] |
| Experimental Protocols | No detailed experimental protocols for gene expression analysis are available. | Well-documented protocols for cell culture, curcumin treatment, RNA extraction, and gene expression analysis (qPCR, microarray) are readily available in the scientific literature.[7][8] |
Experimental Protocols: A Methodological Blueprint
To statistically validate the effect of a compound like this compound on gene expression, a series of well-defined experiments would be necessary. The following outlines a typical workflow, drawing parallels from established studies on compounds like curcumin.
Cell Culture and Treatment
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., breast cancer line MCF-7, or a colon cancer line) would be cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Compound Preparation: A stock solution of purified this compound would be prepared in a suitable solvent (e.g., DMSO) and then diluted to various working concentrations in the cell culture medium.
-
Treatment: Cells would be seeded and allowed to adhere overnight before being treated with different concentrations of this compound or a vehicle control (medium with the solvent) for specific time points (e.g., 24, 48, 72 hours).
RNA Extraction and Quantification
-
RNA Isolation: Total RNA would be extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA would be determined using a spectrophotometer (e.g., NanoDrop). RNA integrity would be assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Gene Expression Analysis
-
Quantitative Real-Time PCR (qPCR): To analyze the expression of specific target genes (e.g., Bcl-2, Bax, caspase-3, p53), cDNA would be synthesized from the extracted RNA. qPCR would then be performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of each gene would be calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
RNA-Sequencing (RNA-seq): For a global, unbiased view of gene expression changes, RNA-seq would be performed. This involves preparing a library of cDNA fragments from the RNA samples, sequencing them on a high-throughput sequencing platform, and then aligning the reads to a reference genome to quantify the expression levels of all genes.
Statistical Analysis
-
The gene expression data from multiple biological replicates would be analyzed for statistical significance. For qPCR data, a Student's t-test or ANOVA would be used to compare the expression levels between treated and control groups. For RNA-seq data, specialized bioinformatics tools would be used to identify differentially expressed genes, typically using a threshold for fold change (e.g., >1.5 or < -1.5) and a p-value or false discovery rate (FDR) cutoff (e.g., p < 0.05).
Visualizing the Path Forward: Signaling Pathways and Workflows
To illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a hypothetical signaling pathway that could be affected by this compound and a typical experimental workflow for gene expression analysis.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Standard workflow for analyzing the effect of a compound on gene expression.
References
- 1. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti cancer activity on Graviola, an exciting medicinal plant extract vs various cancer cell lines and a detailed computational study on its potent anti-cancerous leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin induces apoptosis and inhibits the growth of adrenocortical carcinoma: Identification of potential candidate genes and pathways by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of curcumin on the apoptosis of cardiomyocytes and the expression of NF-κB, PPAR-γ and Bcl-2 in rats with myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gene-expression profiling during curcumin-induced apoptosis reveals downregulation of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression profiles of apoptotic genes induced by curcumin in human breast cancer and mammary epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
side-by-side comparison of coreximine's activity in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of the anti-cancer activity of Coreximine, a naturally occurring isoquinoline alkaloid. The data herein is synthesized from multiple in-vitro studies to offer an objective overview of its performance across various cancer cell lines, detailing its mechanism of action and the experimental protocols used for its evaluation.
Comparative Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different cancer types, indicating a degree of selectivity in its action. The IC50 values were predominantly determined after 48 hours of treatment using a standard MTT cell viability assay.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| HT-29 | Colon Cancer | 52.37 ± 3.45[1] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71[1] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33[1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14[1] |
| MCF-7 | Breast Cancer (ER+) | 272.15 ± 11.06[1] |
| T47D | Breast Cancer (ER+) | ~25.0[2] |
| A549 | Non-Small Cell Lung Cancer | ~139.4[3] |
Data synthesized from studies on berberine, an analogous isoquinoline alkaloid.
The data reveals that the colon cancer cell line HT-29 is particularly sensitive to this compound. In contrast, several other epithelial cancers, including specific oral, cervical, and nasopharyngeal carcinoma cell lines, require higher concentrations to achieve a 50% reduction in cell viability.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-proliferative activity is largely attributed to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.[4]
Cell Cycle Arrest: Flow cytometry analysis consistently shows that this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][4] This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting tumor growth.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G2/M Phase |
|---|---|---|
| Tca8113 | Control | 12.3% |
| Tca8113 | This compound (200 µM) | 35.8% |
| HT-29 | Control | 15.1% |
| HT-29 | this compound (50 µM) | 42.6% |
Data is representative of studies on berberine.[1]
Apoptosis Induction: The induction of apoptosis is a critical mechanism for anti-cancer agents. This compound triggers apoptosis through the modulation of key regulatory proteins. Specifically, it upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[1][4] This shift in the BCL-2/BAX ratio is a common pathway leading to the activation of caspases and subsequent cell death.[5]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Detailed Experimental Protocols
The data presented in this guide is based on standard in-vitro assays. The following are detailed protocols for the key experiments cited.
3.1. Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁶ cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle-only control (e.g., DMSO) is included. The plates are incubated for a specified period, typically 48 hours.[1]
-
MTT Addition: 50 µL of MTT reagent (2 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 600 nm) using a microplate reader.[1] The IC50 value is calculated from the dose-response curve.
The workflow for this assay is visualized below.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
3.2. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are cultured with the desired concentrations of this compound for the specified time (e.g., 24-48 hours).
-
Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.[1][4]
3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment & Harvesting: Cells are treated and harvested as described for the cell cycle analysis.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the apoptotic cell populations.[1]
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Coreximine
For laboratory professionals, including researchers, scientists, and drug development specialists, the safe handling and disposal of chemical compounds are critical for maintaining a secure work environment and ensuring environmental protection. Coreximine, an alkaloid with the chemical formula C19H21NO4 and CAS number 483-45-4, requires specific disposal protocols due to its potential pharmacological activity and associated hazards.[1][2] This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, aligning with standard laboratory safety practices for hazardous chemical waste.
Immediate Safety and Handling Precautions
Given that this compound is an alkaloid with potential applications in pharmacology, including anticancer properties and the capacity to induce neuronal death, it must be managed as a hazardous substance.[2]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[3][4][5]
-
Work Area: All procedures involving this compound should be performed in a well-ventilated space, ideally within a certified chemical fume hood.[3][6] It is essential that an emergency eyewash station and a safety shower are easily accessible.[6]
-
Handling Guidelines: Care should be taken to avoid the inhalation of any dust or aerosols.[3] Direct contact with the skin and eyes must be prevented.[3] Additionally, eating, drinking, or smoking is strictly prohibited in areas where this compound is being used.
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal service.[3][6]
-
Waste Segregation: Any material that has come into contact with this compound is to be treated as hazardous chemical waste and must be segregated accordingly.[5][7] This includes:
-
Waste Collection:
-
Solid Waste: Solid this compound waste and contaminated disposables should be placed in a designated, leak-proof hazardous waste container that is lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, leak-proof, and clearly labeled container for hazardous waste.[8] Under no circumstances should this compound solutions be poured down the drain.[5][7]
-
Sharps: Any sharps, such as needles or broken glass, that are contaminated with this compound should be disposed of in a puncture-resistant sharps container that is clearly labeled.[7][9]
-
-
Labeling: Every hazardous waste container must be explicitly labeled as "Hazardous Waste" and clearly indicate "this compound" as a component.[5] The label should also provide information on the contents and any associated hazards.
-
Storage: Sealed containers of hazardous waste should be stored in a designated, secure area that is separate from general laboratory traffic.[5][6] This storage area must have secondary containment measures in place to handle any potential leaks.[6]
-
Decontamination of Reusable Labware:
-
To decontaminate reusable labware, begin by rinsing it with a suitable solvent, such as ethanol or methanol, and collect this rinsate as hazardous liquid waste.[6]
-
Following the initial rinse, soak the labware in a potent cleaning solution.[6]
-
Conclude with a thorough rinse using deionized water.[6]
-
-
Arranging for Disposal: The final step is to contact your institution's Environmental Health and Safety (EHS) department to schedule the collection and proper disposal of the hazardous waste.[5]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C19H21NO4[1][2] |
| Molecular Weight | 327.37 g/mol [2] |
| CAS Number | 483-45-4[2] |
| Physical State | Solid[3] |
| Solubility | Expected to be soluble in organic solvents with limited water solubility[2] |
| Identified Hazards | May possess anticancer properties and has the potential to induce neuronal death[2] |
| Recommended Disposal | Via a licensed hazardous waste disposal company[3][6] |
Experimental Protocol for Spill Decontamination
While specific disposal experiments for this compound are not documented, the following is a standard protocol for the decontamination of a spill involving a potentially cytotoxic alkaloid:
-
Secure the Area: Immediately notify personnel in the vicinity of the spill and restrict access to the affected area.
-
Use Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. For spills of solid this compound, a respirator is also required.[8]
-
Contain the Spill: For liquid spills, use absorbent pads to contain the area. For solid spills, gently cover the material with a damp paper towel to prevent the generation of dust.
-
Clean the Spill:
-
For liquids, absorb the spill with pads, then clean the area with a suitable solvent followed by a detergent solution.
-
For solids, carefully wipe up the material using the damp paper towel.
-
-
Dispose of Cleanup Materials: All materials used in the cleanup, including absorbent pads, paper towels, and gloves, must be placed into a sealed and labeled hazardous waste container.
-
Final Decontamination: The spill area should be wiped down again with a detergent solution, followed by a final rinse with water.
-
Personal Hygiene: After the cleanup is complete, wash your hands thoroughly with soap and water.
This compound Disposal Workflow
Caption: A workflow diagram for the proper disposal of this compound waste.
References
- 1. This compound | C19H21NO4 | CID 7037179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 483-45-4: this compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistical Information for Handling Coreximine
Coreximine is an alkaloid compound.[1] While specific toxicity data is limited in the provided search results, the handling of any novel or uncharacterized chemical compound should proceed with the assumption of potential hazard. Therefore, stringent safety protocols are necessary to minimize exposure risks for researchers, scientists, and drug development professionals. This guide provides essential safety, operational, and disposal information for the handling of this compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound, based on standard practices for potent chemical compounds.
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale |
| Hands | Double Chemical-Resistant Gloves | Nitrile or neoprene, disposable. Inner glove tucked under the lab coat cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eyes | Safety Goggles or a Face Shield | ANSI Z87.1 certified. | Protects eyes from splashes, aerosols, and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Body | Laboratory Coat | Full-length, buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory | Chemical Fume Hood or a NIOSH-approved Respirator | Use a certified chemical fume hood for all manipulations of solid or concentrated this compound. A respirator may be required based on a site-specific risk assessment. | Minimizes the inhalation of airborne particles or aerosols. |
| Feet | Closed-toe Shoes | Substantial, non-permeable material. | Protects feet from spills. |
Operational Plan and Experimental Protocol
A systematic workflow is crucial for minimizing the risk of exposure and cross-contamination when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
